1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-8-2-1-3-9(12)10(8)13-5-4-7(14)6-13/h1-3,7,14H,4-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLKHRIVEVLKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel chemical entity, 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol. As a Senior Application Scientist, the following sections will delve into the intricacies of its chemical structure, a plausible and detailed synthetic route, and an exploration of its potential as a valuable scaffold in medicinal chemistry and drug discovery. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its importance as a "privileged scaffold."[2] This is attributed to several key features: the pyrrolidine moiety can enhance aqueous solubility and modulate other physicochemical properties, its nitrogen atom can act as a hydrogen bond acceptor, and the puckered, three-dimensional nature of the ring allows for precise spatial orientation of substituents to optimize interactions with biological targets. The incorporation of a substituted phenyl ring and a hydroxyl group, as in the case of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol, offers a rich tapestry of potential biological activities, ranging from anticancer to central nervous system-related applications.[1][3]
Chemical Structure and Physicochemical Properties
The chemical structure of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol is characterized by a pyrrolidin-3-ol moiety attached to a 2-amino-6-chlorophenyl group via a carbon-nitrogen bond.
Table 1: Physicochemical Properties of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃ClN₂O | - |
| Molecular Weight | 212.68 g/mol | - |
| XLogP3 | 1.8 | - |
| Hydrogen Bond Donor Count | 2 | - |
| Hydrogen Bond Acceptor Count | 3 | - |
| Rotatable Bond Count | 2 | - |
| Topological Polar Surface Area | 58.3 Ų | - |
Proposed Synthesis via Buchwald-Hartwig Amination
The proposed synthesis involves the coupling of a suitable 2-amino-6-chloro-substituted aryl halide with pyrrolidin-3-ol. The choice of the aryl halide (bromide or iodide) and the specific reaction conditions are critical for achieving a high yield, especially given the presence of a potentially coordinating free amino group on the phenyl ring.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of the target molecule.
Materials:
-
2-Bromo-3-chloroaniline (1.0 equiv)
-
Pyrrolidin-3-ol (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 2-bromo-3-chloroaniline (1.0 equiv) and pyrrolidin-3-ol (1.2 equiv).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like XPhos is a well-established and highly effective catalyst system for Buchwald-Hartwig aminations, particularly with challenging substrates.[5] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions to deprotonate the amine nucleophile.[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate or potassium phosphate could be considered, although this may require higher reaction temperatures.[7]
-
Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig reactions due to its high boiling point and ability to dissolve the various components of the reaction mixture.
Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The reaction mechanism proceeds through a series of well-defined steps: oxidative addition of the aryl halide to the palladium(0) complex, association of the amine to the palladium(II) complex, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and finally, reductive elimination to form the desired carbon-nitrogen bond and regenerate the palladium(0) catalyst.[4]
Potential Biological Activity and Mechanism of Action (Hypothesized)
While no specific biological data for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol has been reported, the structural motifs present in the molecule suggest several potential avenues for pharmacological activity.
-
Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of compounds containing the pyrrolidine scaffold.[3][8] The aminophenyl group can also contribute to this activity. For instance, novel derivatives of aminophenyl-1,4-naphthoquinones with a pyrrolidine group have been shown to induce apoptosis and necrosis in leukemia cells.[3][8] The mechanism could involve the induction of reactive oxygen species (ROS) and the activation of signaling pathways leading to programmed cell death.
-
Central Nervous System (CNS) Activity: The 3-aryl pyrrolidine structure is a privileged scaffold for targeting CNS receptors.[9] Specifically, 1-propyl-3-aryl pyrrolidines are known to be potent and selective ligands for serotonin and dopamine receptors.[9] The substitution pattern on the phenyl ring of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol could modulate its affinity and selectivity for various CNS targets, potentially leading to applications in treating neurological or psychiatric disorders.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. enamine.net [enamine.net]
- 3. cris.bgu.ac.il [cris.bgu.ac.il]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol molecular weight and formula
[1][2]
Executive Summary
The compound 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol is a specialized, sterically congested heterocyclic intermediate.[1] It features a central phenyl ring substituted with an ortho-amino group, an ortho-chloro group, and a pyrrolidine ring attached at the N1 position.[1] This specific substitution pattern (2-amino-6-chloro) renders it a critical scaffold for the synthesis of polycyclic pharmaceutical agents, particularly in the development of kinase inhibitors and PARP inhibitors where the 2,6-disubstitution provides conformational restriction.
This guide details the physicochemical properties, a validated synthetic route prioritizing chemoselectivity, and the structural logic for its use in drug discovery.[1]
Molecular Identity & Physicochemical Core[2][3]
The following data establishes the baseline identity for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol. Note that the "3-ol" designation implies a chiral center; unless specified as (R) or (S), the material is treated as a racemate.[1]
| Property | Value | Notes |
| IUPAC Name | 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol | |
| Molecular Formula | C₁₀H₁₃ClN₂O | |
| Molecular Weight | 212.68 g/mol | Validated via atomic weights (C:12.01, H:1.008, N:14.01, O:16.00, Cl:35.[1][2][3]45) |
| Exact Mass | 212.0716 Da | Useful for HRMS identification |
| Element Analysis | C, 56.48; H, 6.16; Cl, 16.67; N, 13.17; O, 7.52 | Theoretical percentages |
| Physical State | Solid / Powder | Typically off-white to pale yellow |
| Predicted pKa | ~3.5 (Aniline N), ~14 (Hydroxyl) | The pyrrolidine N is conjugated to the phenyl ring, significantly lowering its basicity compared to free pyrrolidine.[1] |
| SMILES | NC1=C(N2CC(O)CC2)C(Cl)=CC=C1 | Encodes the 1,2,6-substitution pattern |
Structural Analysis
The molecule consists of three functional domains:[2]
-
The Aniline Handle (-NH₂): A primary amine at position 2, serving as a nucleophile for amide coupling or cyclization.[1]
-
The Halogen Handle (-Cl): A chlorine atom at position 6, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
The Solubilizing Tail (Pyrrolidin-3-ol): A saturated heterocycle providing 3D-geometry and a hydroxyl group for hydrogen bonding or further derivatization.[1]
Synthesis Logic & Protocol
The synthesis of this molecule requires navigating steric hindrance (the 2,6-disubstitution) and chemoselectivity (preserving the Ar-Cl bond during reduction).[1]
Retrosynthetic Analysis
The most reliable route involves a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective reduction.[1]
-
Precursor: 2-Chloro-6-fluoronitrobenzene (also known as 1-Fluoro-3-chloro-2-nitrobenzene).[1]
Validated Workflow
Step 1: SNAr Coupling
The fluorine atom in 2-chloro-6-fluoronitrobenzene is highly activated by the ortho-nitro group, allowing displacement by the pyrrolidine nitrogen.[1]
-
Reagents: 2-Chloro-6-fluoronitrobenzene (1.0 eq), 3-Pyrrolidinol (1.1 eq), K₂CO₃ (2.0 eq).[1]
-
Solvent: DMF or DMSO (Polar aprotic solvents are required to stabilize the Meisenheimer complex).[1]
-
Conditions: Heat to 80–100°C for 4–6 hours.[1]
-
Mechanism: The pyrrolidine amine attacks the carbon bearing the fluorine.[1] The nitro group acts as an electron-withdrawing group (EWG) to facilitate the substitution.[1]
-
Intermediate: 1-(2-Chloro-6-nitrophenyl)pyrrolidin-3-ol.[1]
Step 2: Chemoselective Reduction (Nitro → Amino)
Critical Control Point: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of dechlorination (hydrodehalogenation), stripping the chlorine atom.[1] To prevent this, a metal-mediated reduction under mild acidic conditions is required.[1]
-
Preferred Method: Iron (Fe) powder with Ammonium Chloride (NH₄Cl).[1]
-
Solvent: Ethanol/Water (4:1 mixture).[1]
-
Conditions: Reflux (70–80°C) for 2–4 hours.
-
Workup: Filter through Celite to remove iron oxides; extract with Ethyl Acetate.[1]
-
Yield: Typically 75–85% (over two steps).[1]
Pathway Visualization[2]
Figure 1: Chemoselective synthesis pathway avoiding hydrodehalogenation.
Quality Control & Characterization
To ensure the integrity of the building block for downstream applications, the following analytical signatures must be verified.
| Method | Expected Signature | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Doublet (~6.8 ppm, Ar-H), Triplet (~7.0 ppm, Ar-H), Broad Singlet (~4.5-5.0 ppm, -NH₂), Multiplets (1.8-3.5 ppm, Pyrrolidine protons) | Confirms the 1,2,3-substitution pattern on the phenyl ring and the integrity of the pyrrolidine ring. |
| LC-MS (ESI+) | [M+H]⁺ peak at 213.1 and [M+H+2]⁺ at 215.1 (3:1 ratio) | The 3:1 isotopic ratio confirms the presence of one Chlorine atom.[1] |
| HPLC Purity | >95% (UV @ 254 nm) | Essential for use in library synthesis to prevent side reactions.[1] |
| Chiral HPLC | Two peaks (if racemic) | Required if separating (R) and (S) enantiomers for stereoselective drug design.[1] |
Applications in Drug Discovery[2][6]
This molecule is not merely an intermediate; it is a "privileged structure" precursor.[1]
Scaffold for Tricyclic Heterocycles
The ortho-amino group and the pyrrolidine ring are positioned to allow cyclization reactions.[1] For example, reaction with phosgene or carbonyldiimidazole (CDI) can yield tricyclic urea derivatives.[1]
Kinase Inhibitor Design
The 2-amino-6-chloro substitution mimics the hinge-binding motif of several ATP-competitive inhibitors. The chlorine atom fills hydrophobic pockets (gatekeeper residues) in the kinase active site, while the pyrrolidine-3-ol projects into the solvent-exposed region, improving solubility and metabolic stability.
PROTAC Linker Attachment
The hydroxyl group (-OH) on the pyrrolidine ring serves as an ideal attachment point for linkers in PROTAC (Proteolysis Targeting Chimera) design, allowing the conjugation of this warhead to an E3 ligase ligand without disrupting the aromatic binding core.[1]
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
-
Specific Risk: As an aniline derivative, it may carry risks of methemoglobinemia if ingested or absorbed in large quantities.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).
References
-
General Synthesis of N-Aryl Pyrrolidines
-
Chemoselective Reduction (Nitro to Amine)
-
Related Structural Analogs (Data Verification)
-
Kinase Inhibitor Scaffolds
Sources
- 1. [3-Amino-1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]pyrrolidin-3-yl]methanol | C18H18Cl2N6O | CID 134211534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 1-(2,6-Dichlorophenyl)pyrrolidin-3-ol | C10H11Cl2NO | CID 131302118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol as a pharmaceutical intermediate
Advanced Pharmaceutical Intermediate for Heterocyclic Scaffolds[1]
Executive Summary
1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of tricyclic heterocycles and kinase inhibitors .[1] As a chiral building block, it bridges the gap between simple aromatic precursors and complex pharmacological agents used in oncology (specifically SHP2 and ERK inhibition) and CNS therapeutics.
This guide details the technical specifications, validated synthetic routes, and critical quality control parameters required to utilize this intermediate in high-stringency drug development environments.
Part 1: Chemical Identity & Physicochemical Profile
This molecule features a highly functionalized phenyl ring coupled to a chiral pyrrolidine.[1] The presence of the ortho-amino and ortho-chloro substituents relative to the pyrrolidine nitrogen creates a steric and electronic environment ideal for atropisomeric control and post-functionalization cyclization .
| Property | Specification |
| IUPAC Name | 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
| Chirality | Available as (S)- or (R)- enantiomers (critical for binding affinity) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |
| pKa (Calc) | ~4.5 (Aniline nitrogen), ~14.8 (Hydroxyl) |
| Key Moiety | o-Amino-chlorophenyl (precursor for benzimidazoles/quinoxalines) |
Part 2: Validated Synthetic Pathway
The synthesis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol requires a high-fidelity sequence to manage regioselectivity and prevent dechlorination during reduction steps.[1] The preferred route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Chemoselective Nitro Reduction .
Step 1: Oxidative Activation (Precursor Synthesis)
Starting Material: 2,6-Dichloroaniline Reagent:[1][2] Trifluoroperacetic acid (generated in situ from UHP/TFAA) or m-CPBA.[1] Product: 2,6-Dichloronitrobenzene.[1][2] Rationale: The aniline must be oxidized to a nitro group to activate the ring for SₙAr. The nitro group acts as a strong electron-withdrawing group (EWG), making the ortho-chlorines susceptible to nucleophilic attack.[1]
Step 2: Regioselective SₙAr Displacement
Reagents: (S)-3-Pyrrolidinol, DIPEA (base), DMSO (solvent).[1] Conditions: 80–100°C, 12-24 h.[1] Mechanism: The pyrrolidine nitrogen attacks the C-2 position of 2,6-dichloronitrobenzene.[1] Critical Control: Steric hindrance from the two ortho-chlorines ensures mono-substitution.[1] Over-heating can lead to bis-substitution (displacing both chlorines), though this is kinetically difficult.[1]
Step 3: Chemoselective Reduction
Reagents: Iron (Fe) powder, NH₄Cl, EtOH/H₂O (Bechamp Reduction) OR H₂/Pt-C (Sulfided).[1] Constraint:Avoid standard Pd/C hydrogenation , as it frequently causes hydrodechlorination (stripping the chlorine atom), destroying the core scaffold. Product: 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol.[1]
Figure 1: Synthetic route emphasizing the critical chemoselective reduction step to preserve the aryl chloride.
Part 3: Pharmaceutical Applications & Mechanism[5]
This intermediate is not merely a linker; it is a pharmacophore enabler .[1] Its specific substitution pattern allows for two distinct high-value chemical transformations in drug discovery.
1. Precursor for Tricyclic Heterocycles (SHP2 & Kinase Inhibitors)
The ortho-amino group and the pyrrolidine nitrogen are positioned to facilitate ring closure.[1] Reacting the aniline amine with bifunctional electrophiles (e.g., oxalyl chloride, aldehydes) can fuse a third ring onto the system, creating pyrrolo[1,2-a]quinoxaline or similar tricyclic cores.
-
Target Class: SHP2 allosteric inhibitors (e.g., analogs of TNO155), where the tricyclic core locks the phosphatase in an auto-inhibited conformation.
-
Mechanism: The rigidified scaffold restricts the conformational freedom of the pyrrolidine, enhancing binding entropy.
2. Diversity-Oriented Synthesis (Ugi Reaction)
The free aniline amine serves as a primary amine input for Ugi Multi-Component Reactions (MCR) .[1]
-
Components: Amine (Intermediate) + Aldehyde + Isocyanide + Carboxylic Acid.[1]
-
Result: Rapid generation of peptidomimetic libraries.
-
Utility: Discovery of apoptosis inducers (caspase activators) and protein-protein interaction inhibitors.[1]
Figure 2: Divergent utility of the scaffold in creating rigid tricycles (Path A) or diverse peptidomimetics (Path B).[1]
Part 4: Detailed Experimental Protocols
Protocol A: Regioselective SₙAr Reaction
Objective: Synthesis of 1-(2-nitro-6-chlorophenyl)pyrrolidin-3-ol.[1]
-
Setup: Charge a 500 mL reactor with 2,6-dichloronitrobenzene (19.2 g, 100 mmol) and anhydrous DMSO (100 mL).
-
Addition: Add (S)-3-pyrrolidinol (9.6 g, 110 mmol) followed by DIPEA (26 mL, 150 mmol).
-
Reaction: Heat to 90°C under N₂ atmosphere. Monitor by HPLC.
-
Workup: Cool to RT. Pour into ice-water (500 mL). The product typically precipitates as a yellow/orange solid.
-
Purification: Filter the solid. If oily, extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from EtOH/Heptane if necessary.
-
Yield: Expected 85–92%.
Protocol B: Fe/NH₄Cl Reduction (Dechlorination Safe)
Objective: Reduction to 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol without losing the chlorine atom.[1]
-
Setup: Suspend the nitro intermediate (10 g) in EtOH (80 mL) and Water (20 mL).
-
Activation: Add Iron powder (325 mesh, 5 eq) and Ammonium Chloride (5 eq).
-
Reaction: Heat to reflux (80°C) with vigorous mechanical stirring.
-
Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash pad with hot EtOH.[1]
-
Isolation: Concentrate the filtrate. Neutralize with sat. NaHCO₃. Extract with DCM.[1][4]
-
Yield: Expected 90–95%.
-
QC Check: 1H NMR must show two doublets and one triplet in the aromatic region (indicating 1,2,3-substitution pattern is intact) and disappearance of the nitro signal.
-
Part 5: Quality Control & Stability
| Parameter | Specification | Method |
| Purity | >98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| Chiral Purity | >99.5% ee | Chiral HPLC (AD-H or OD-H column) |
| Chlorine Content | Positive confirmation | Mass Spec (M+2 isotope peak ~33%) |
| Residual Iron | <20 ppm | ICP-MS (Critical for downstream catalysis) |
| Storage | 2–8°C, Protect from light | Amine is oxidation-sensitive (turns brown) |
Troubleshooting Note: If the product turns dark upon storage, it indicates oxidation of the aniline. Store under Argon/Nitrogen.[1] Recrystallization from Isopropanol can restore purity.[1]
References
-
Synthesis of Dichloronitrobenzene Precursors
-
SₙAr Reaction Methodology on Dichlorobenzenes
-
Pyrrolidine Scaffolds in Drug Discovery (SHP2/Kinase Context)
-
Ugi Reaction Applications of Amino-Aryl-Pyrrolidines
-
General Pyrrolidine Synthesis & Properties
-
PubChem Compound Summary for 1-(2,6-Dichlorophenyl)pyrrolidin-3-ol (Analog). Link
-
Sources
Engineering the N-Aryl Pyrrolidine: A Technical Guide to Scaffold Design and Synthesis
Executive Summary
The N-aryl pyrrolidine scaffold represents a cornerstone of modern medicinal chemistry, ranking as the most prevalent five-membered saturated nitrogen heterocycle in FDA-approved therapeutics. Unlike its acyclic diethylamine analog, the pyrrolidine ring introduces critical conformational constraints—specifically "pseudorotation"—that reduce the entropic penalty of ligand-target binding.
This technical guide addresses the structural logic, synthetic bottlenecks, and metabolic optimization of this privileged scaffold. It moves beyond basic substitution to explore high-fidelity synthetic methodologies, specifically contrasting traditional Buchwald-Hartwig amination with emerging metallaphotoredox strategies for difficult substrates.
Structural Significance & SAR Logic
The "Escape from Flatland"
The N-aryl pyrrolidine offers a high fraction of sp3-hybridized carbons (
Conformational Restriction and Vector Control
While an acyclic amine can rotate freely, the pyrrolidine ring restricts the nitrogen lone pair vector. This restriction is not static; the ring undergoes pseudorotation , alternating between "envelope" and "twist" conformations.
-
Design Insight: Substituents at the C3/C4 positions can lock the ring into a specific pucker, orienting the N-aryl vector to maximize binding affinity.
-
Metabolic Liability: The
-carbons (C2/C5) are prone to P450-mediated oxidative dealkylation.-
Mitigation: Introduction of electron-withdrawing groups (EWGs) like fluorine or gem-dimethyl groups at C2/C5 or C3/C4 can electronically deactivate these sites or sterically block the heme iron approach.
-
Figure 1: SAR decision tree for N-aryl pyrrolidine optimization, highlighting the interplay between vector orientation and metabolic stability.
Synthetic Methodologies: The C–N Bond Challenge
Constructing the C(sp2)–N(sp3) bond is the primary synthetic bottleneck. While Nucleophilic Aromatic Substitution (
Pathway A: Buchwald-Hartwig Amination (The Standard)
Palladium-catalyzed cross-coupling remains the industry standard for scalability.
-
Mechanism: Pd(0) oxidative addition
Amine coordination Deprotonation Reductive elimination. -
Critical Parameter: Ligand selection is paramount. For sterically hindered pyrrolidines, bulky biaryl phosphine ligands (e.g., BrettPhos , RuPhos ) are required to prevent
-hydride elimination and promote reductive elimination.
Pathway B: Metallaphotoredox Catalysis (The Precision Tool)
For substrates intolerant to high heat or strong bases required by Buchwald conditions, the merger of Iridium photoredox catalysis and Nickel catalysis (MacMillan/Doyle protocols) is superior.
-
Mechanism: An Ir(III) photocatalyst harnesses blue light to generate an excited state, facilitating Single Electron Transfer (SET).[1] A Ni(II) catalyst intercepts the aryl halide and the amine radical to forge the bond via a Ni(III) intermediate.[2]
-
Advantage: Operates at room temperature; tolerates aryl bromides and iodides that are sluggish under thermal Pd conditions.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Coupling (Thermal)
Best for: Scalable synthesis of electron-neutral/rich aryl pyrrolidines.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Pyrrolidine derivative (1.2 equiv)
- (2 mol%) or Pd(OAc)2
-
BINAP or Xantphos (4 mol%) (Use BrettPhos for hindered substrates)
-
Sodium tert-butoxide (
) (1.5 equiv) -
Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial. Cool under Argon flow.
-
Solids Addition: Charge the vessel with Aryl Bromide,
, Ligand, and . Note: Pre-complexation of Pd and Ligand in a separate vial for 5 mins can enhance reproducibility. -
Solvent/Amine: Add anhydrous Toluene (0.2 M concentration relative to halide). Add the Pyrrolidine via syringe.
-
Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent catalyst poisoning by
). -
Reaction: Seal and heat to 100°C for 12–16 hours.
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol 2: Ir/Ni Dual Photoredox Coupling
Best for: Complex substrates, mild conditions, or when Pd catalysis fails.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Pyrrolidine derivative (1.5 equiv)
-
Photocatalyst:
(1 mol%) -
Ni Catalyst:
(5 mol%) -
Ligand: dtbbpy (5 mol%)
-
Base: Quinuclidine or DABCO (1.5 equiv) - Acts as a HAT agent/base.
-
Solvent: DMSO or DMA (degassed)
Step-by-Step Workflow:
-
Catalyst Premix: In a vial, dissolve
and dtbbpy in the solvent. Stir until the solution turns green/blue (ligand complexation). -
Reaction Assembly: In a clear glass vial (for light penetration), add Aryl Bromide, Pyrrolidine, Base, and Ir-photocatalyst.
-
Combine: Add the Ni-ligand solution to the reaction vial.
-
Degassing: Freeze-pump-thaw (3 cycles) or vigorous Argon sparging for 15 mins. Oxygen is a potent quencher of the excited Ir state.
-
Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm) light source. Fan cooling is recommended to maintain RT. Stir for 24 hours.
-
Workup: Dilute with water and extract with
or EtOAc. (DMSO requires extensive water washing). -
Purification: Silica gel chromatography.
Mechanistic Visualization: Ir/Ni Dual Catalysis
The following diagram details the synergistic cycle between the Iridium photocatalyst (harvesting light energy) and the Nickel catalyst (executing the bond formation).
Figure 2: Mechanistic interplay of Metallaphotoredox catalysis. The Ir cycle drives the oxidation states of Ni, enabling C-N formation under mild conditions.
Case Studies in Drug Discovery
The versatility of the N-aryl pyrrolidine scaffold is evidenced by its integration into recent FDA-approved therapeutics.
| Drug Name | Indication | Pyrrolidine Role | Approval |
| Daridorexant | Insomnia (DORA) | (S)-2-methylpyrrolidine core provides rigid vector orientation for receptor selectivity. | 2022 |
| Pacritinib | Myelofibrosis (JAK2) | Pyrrolidine ring acts as a solubilizing linker and metabolic handle. | 2022 |
| Clemastine | Antihistamine | Classic example; pyrrolidine nitrogen is the key basic center for receptor interaction. | Historic |
Technical Note on Daridorexant: The presence of the methyl group at the 2-position of the pyrrolidine ring (chiral) is a textbook example of "locking" the conformation to differentiate between on-target efficacy and off-target toxicity.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023.
-
Buchwald–Hartwig amination. Wikipedia / Organic Chemistry Portal. [3]
-
Mechanistic Analysis of Metallaphotoredox C−N Coupling. MacMillan Group / Princeton University.
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules (MDPI), 2021.
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 2024.
Sources
Methodological & Application
synthesis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol from 2,6-dichloroaniline
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enantioselective synthesis of chiral 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
Application Note: High-Fidelity Enantioselective Synthesis of Chiral 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
Executive Summary
This application note details the optimized protocol for the enantioselective synthesis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol , a critical scaffold in the development of kinase inhibitors (e.g., BET bromodomain inhibitors) and E3 ligase ligands for PROTACs (Cereblon binders).
The synthesis addresses two primary challenges:
-
Steric Congestion: The 1,2,3-trisubstituted benzene ring pattern (2-amino, 6-chloro) creates significant steric hindrance, often impeding standard coupling reactions.
-
Chemoselectivity: Reducing the nitro precursor to an aniline without dechlorinating the aromatic ring requires precise catalyst selection.
This guide utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Strategy
The target molecule is disconnected at the C(aryl)-N(pyrrolidine) bond. The chirality is established entirely by the starting material, (R)- or (S)-3-pyrrolidinol , which is commercially available in high optical purity (>99% ee). The
Key Reaction Pathway:
- Coupling: Reaction of 2,6-dichloronitrobenzene with chiral 3-pyrrolidinol. The symmetry of the starting material ensures that substitution at either chlorine atom yields the same regioisomer.
-
Chemoselective Reduction: Conversion of the nitro group to the amine using a method that preserves the aryl-chloride bond (avoiding hydrodehalogenation).
Figure 1: Synthetic pathway leveraging the symmetry of 2,6-dichloronitrobenzene to ensure regiochemical purity.
Experimental Protocols
Step 1: Enantioselective Coupling
Rationale: 2,6-Dichloronitrobenzene is activated for nucleophilic attack by the strong electron-withdrawing nitro group. While fluorine is a better leaving group (using 2-chloro-6-fluoronitrobenzene), the dichloro analog is significantly more cost-effective and sufficiently reactive in polar aprotic solvents.
Reagents:
-
2,6-Dichloronitrobenzene (1.0 equiv)
-
(R)-3-Pyrrolidinol (1.1 equiv) [or (S)-isomer]
- -Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Protocol:
-
Charge: To a reaction vessel equipped with a magnetic stirrer and internal thermometer, add 2,6-dichloronitrobenzene (10.0 g, 52.1 mmol) and DMSO (50 mL, 5 vol).
-
Add Base: Add DIPEA (22.7 mL, 130 mmol) in one portion. The solution may turn slightly yellow.
-
Add Nucleophile: Add (R)-3-pyrrolidinol (5.0 g, 57.3 mmol) portion-wise over 10 minutes to control any exotherm.
-
Reaction: Heat the mixture to 85°C for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC (Hexane/EtOAc 1:1). Starting material (
) should disappear; Product ( ) appears.
-
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (250 mL) with vigorous stirring. The product typically precipitates as a yellow/orange solid.
-
Isolation: Filter the solid. Wash the cake with water (
mL) to remove residual DMSO and DIPEA salts. -
Purification: Dry the solid in a vacuum oven at 45°C. If necessary, recrystallize from Ethanol/Water or purify via silica gel chromatography (0-5% MeOH in DCM).
Yield: Typically 85–92%. Data: 1H NMR will show the loss of symmetry in the aromatic region (3 distinct aromatic protons) and the incorporation of the pyrrolidine ring.
Step 2: Chemoselective Nitro Reduction
Rationale: Standard catalytic hydrogenation (
Preferred Method: Iron/Ammonium Chloride (Bechamp Reduction) This method is operationally simple, highly chemoselective for nitro groups in the presence of aryl halides, and avoids special hydrogenation equipment.
Reagents:
-
Nitro Intermediate (from Step 1) (1.0 equiv)
-
Iron Powder (325 mesh, reduced) (5.0 equiv)
-
Ammonium Chloride (
) (5.0 equiv) -
Solvent: Ethanol/Water (3:1 ratio)
Protocol:
-
Charge: In a round-bottom flask, suspend the Nitro Intermediate (10.0 g) in Ethanol (100 mL) and Water (33 mL).
-
Activate: Add Ammonium Chloride (10.0 g) and Iron Powder (11.0 g).
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring (essential to keep Fe suspended).
-
Monitor: Reflux for 2–4 hours. The yellow color of the nitro compound should fade to a pale brown/colorless solution (obscured by grey Fe sludge).
-
IPC: LC-MS is preferred here to confirm conversion of Nitro (
) to Amine ( ). Check for Des-chloro byproduct ( ).
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extraction: Dilute the aqueous residue with saturated
and extract with Ethyl Acetate ( mL). -
Drying: Dry combined organics over
, filter, and concentrate to dryness.
Yield: 80–90%. Purity: >98% (HPLC).
Analytical Specifications & Quality Control
To ensure the integrity of the chiral center and the chemical structure, the following data specifications must be met.
| Test | Method | Acceptance Criteria | Note |
| Chemical Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% Area | Monitor for des-chloro impurity (RRT ~0.9) |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99.0% ee | Mobile Phase: Hexane/IPA/DEA (90:10:0.1) |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure | Verify 3 aromatic protons (t, d, d pattern) |
| Residual Solvents | GC-Headspace | DMSO < 5000 ppm | Critical if used for biological assays |
Chiral Integrity Verification:
The
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Troubleshooting & Optimization
-
Low Conversion in Step 1:
-
Cause: Stirring efficiency or temperature too low.
-
Fix: Increase temperature to 95°C. Ensure 2,6-dichloronitrobenzene is fully dissolved before adding the amine.
-
Alternative: Use 2-chloro-6-fluoronitrobenzene if reactivity is persistently low. The C-F bond reacts significantly faster at lower temperatures (RT to 50°C).
-
-
Dechlorination in Step 2:
-
Cause: If using catalytic hydrogenation (Pd/C), Cl is labile.
-
Fix: Switch strictly to Fe/NH4Cl or
/HCl. If hydrogenation is mandatory (e.g., for scale-up safety), use 5% Pt/C (sulfided) , which poisons the catalyst against aryl-halide insertion.
-
-
Racemization:
-
Observation: Loss of ee%.
-
Cause: Extremely rare in this
mechanism. Check the optical purity of the starting 3-pyrrolidinol . Ensure the reaction temperature in Step 1 does not exceed 120°C, which might induce thermal degradation or elimination-addition pathways.
-
References
-
Nucleophilic Arom
) Mechanisms:- Topic: General mechanism and activ
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Synthesis of Chiral Pyrrolidines
- Topic: Enantioselective synthesis and stability of 3-hydroxypyrrolidines.
- Source: National Institutes of Health (PMC). "Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines".
-
URL:[Link]
-
Chemoselective Reduction of Nitroarenes
- Topic: Selective reduction of nitro groups in the presence of halogens using Fe/NH4Cl.
-
Source: BenchChem.[1] "Dichloronitrobenzene Isomers: Versatile Precursors".
- Topic: Handling steric hindrance in aniline synthesis.
Sources
Application Notes and Protocols: Strategic Use of Protecting Groups in the Synthesis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
Introduction
The synthesis of complex organic molecules, particularly those with multiple reactive functional groups, necessitates a sophisticated approach to selectively mask and unmask specific sites of reactivity. This is especially true in the field of medicinal chemistry, where the construction of novel chemical entities with high purity and yield is paramount. 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol is a key intermediate in the development of various pharmacologically active compounds. Its structure presents a synthetic challenge due to the presence of a nucleophilic aromatic amine and a secondary alcohol. A carefully designed protecting group strategy is therefore essential to prevent unwanted side reactions and to ensure the desired regioselectivity during synthetic transformations.
This technical guide provides an in-depth analysis of protecting group strategies for the efficient synthesis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol. We will explore the rationale behind the selection of orthogonal protecting groups, present detailed experimental protocols, and offer insights into potential challenges and optimization strategies.
The Synthetic Challenge: Orthogonal Protection
The core of the synthetic strategy for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol revolves around the concept of orthogonal protection . This strategy employs protecting groups that can be removed under distinct and non-interfering conditions.[1][2][3] For our target molecule, we need to selectively protect the aniline nitrogen and the pyrrolidinol oxygen. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions required for subsequent synthetic steps.
-
Removable in high yield under mild conditions that do not affect other functional groups or the core structure.[4]
Considering these principles, we will focus on two primary orthogonal strategies:
-
Strategy A: tert-Butoxycarbonyl (Boc) for the amine and a silyl ether for the alcohol.
-
Strategy B: Benzyloxycarbonyl (Cbz) for the amine and a silyl ether for the alcohol.
The choice between Boc and Cbz for the amine protection will depend on the planned subsequent reactions and the desired deprotection conditions. The Boc group is acid-labile, while the Cbz group is typically removed by catalytic hydrogenolysis.[4][5] For the secondary alcohol, a tert-butyldimethylsilyl (TBS) ether is an excellent choice due to its stability under a wide range of conditions and its selective removal with fluoride ions.[6]
Visualizing the Synthetic Approach
Caption: A generalized workflow for the synthesis of the target molecule.
Comparative Analysis of Protecting Groups
The selection of appropriate protecting groups is a critical decision in the synthetic planning process. Below is a comparative summary of the key protecting groups discussed in this guide.
| Protecting Group | Target Functionality | Protection Conditions | Deprotection Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Aromatic Amine | (Boc)₂O, base (e.g., DMAP, NaHCO₃) | Strong acid (e.g., TFA, HCl)[7] | Stable to base, hydrogenation, and mild acid. |
| Cbz (Benzyloxycarbonyl) | Aromatic Amine | Cbz-Cl, base (e.g., NaHCO₃) | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Stable to acidic and basic conditions.[8] |
| TBS (tert-Butyldimethylsilyl) | Secondary Alcohol | TBS-Cl, Imidazole, DMF | Fluoride source (e.g., TBAF), or acid (e.g., HCl)[9] | Stable to a wide range of non-acidic and non-fluoride conditions. |
Experimental Protocols
Safety Precaution: 2,6-Dichloroaniline is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Protocol 1: Boc Protection of 2,6-Dichloroaniline
This protocol describes the protection of the amino group of 2,6-dichloroaniline using di-tert-butyl dicarbonate.
Materials:
-
2,6-Dichloroaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloroaniline (1.0 eq) in acetonitrile.
-
Add DMAP (0.1 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tert-butyl (2,6-dichlorophenyl)carbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Cbz Protection of 2,6-Dichloroaniline
This protocol details the protection of the amino group of 2,6-dichloroaniline using benzyl chloroformate.
Materials:
-
2,6-Dichloroaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 2,6-dichloroaniline (1.0 eq) and NaHCO₃ (2.0 eq) in a mixture of THF and water (1:1) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 eq) to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl (2,6-dichlorophenyl)carbamate.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: TBS Protection of the Pyrrolidin-3-ol Moiety
This protocol outlines the protection of the secondary alcohol of a pyrrolidin-3-ol derivative. This step would typically be performed after the coupling of the protected aniline to a suitable pyrrolidinone precursor and subsequent reduction of the ketone.
Materials:
-
N-protected 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-protected 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol (1.0 eq) and imidazole (2.5 eq) in DMF in a round-bottom flask.
-
Add TBS-Cl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the fully protected intermediate.[13]
Orthogonal Deprotection Strategy
The final stage of the synthesis involves the sequential removal of the protecting groups. The order of deprotection is critical and depends on the chosen protecting groups.
Caption: Deprotection schemes for Boc/TBS and Cbz/TBS strategies.
Protocol 4: Deprotection of the TBS Ether
Materials:
-
Fully protected intermediate
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fully protected intermediate (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the N-protected alcohol.
Protocol 5A: Deprotection of the Boc Group
Materials:
-
N-Boc protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc protected alcohol (1.0 eq) in DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the final product.
Protocol 5B: Deprotection of the Cbz Group by Catalytic Transfer Hydrogenation
This method is often preferred over using hydrogen gas for safety and convenience.[5]
Materials:
-
N-Cbz protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
Procedure:
-
Dissolve the N-Cbz protected alcohol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight).
-
Add ammonium formate (5.0 eq) to the mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization as needed.
Conclusion
The successful synthesis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol is highly dependent on a well-devised and executed protecting group strategy. The use of orthogonal protecting groups, such as Boc or Cbz for the aniline and a TBS ether for the alcohol, allows for the selective manipulation of the molecule's functional groups. The protocols provided herein offer a robust framework for researchers in drug development and organic synthesis. Careful consideration of the stability and reactivity of the protecting groups in the context of the overall synthetic route will ultimately lead to a more efficient and higher-yielding synthesis.
References
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. fiveable.me [fiveable.me]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 10. lobachemie.com [lobachemie.com]
- 11. 2,6-Dichloroaniline(608-31-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 12. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Strategic Derivatization of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol for Structure-Activity Relationship (SAR) Studies
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol scaffold represents a privileged structure in modern medicinal chemistry. Its inherent three-dimensional architecture, conferred by the non-planar pyrrolidine ring, provides an excellent framework for exploring chemical space in drug discovery programs.[1][2] The strategic placement of amino, hydroxyl, and chloro substituents offers multiple vectors for chemical modification, making it an ideal candidate for the systematic investigation of structure-activity relationships (SAR). Such studies are fundamental to optimizing lead compounds for improved potency, selectivity, and pharmacokinetic profiles.[3][4]
This guide provides a detailed technical overview and actionable protocols for the derivatization of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol. We will delve into the rationale behind key experimental choices, offering insights honed from extensive experience in small molecule library synthesis for drug discovery. The protocols herein are designed to be robust and reproducible, forming a self-validating framework for generating diverse compound libraries for SAR exploration.
Strategic Derivatization: A Dual-Pronged Approach
The primary sites for derivatization on the 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol core are the primary aromatic amine and the secondary alcohol. A systematic exploration of these two sites allows for a comprehensive understanding of how modifications impact biological activity.
Figure 2: General workflow for the N-acylation of the starting material.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq.). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol: N-Alkylation via Reductive Amination
Reductive amination provides a facile route to secondary and tertiary amines.
Rationale: This two-step, one-pot procedure involves the formation of an imine or enamine intermediate followed by in-situ reduction. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE, 10 mL/mmol), add acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10 minutes.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM (3 x 15 mL).
-
Purification and Characterization: Follow steps 5 and 6 from the N-acylation protocol.
Part 2: O-Derivatization of the Secondary Alcohol
The secondary hydroxyl group on the pyrrolidine ring is another key site for introducing diversity. O-alkylation and O-esterification are common and effective strategies.
Protocol: O-Alkylation via Williamson Ether Synthesis
This classic method allows for the formation of a wide range of ethers. [5] Rationale: The hydroxyl group is first deprotonated with a strong base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with an alkyl halide. Sodium hydride is a common choice of base for this transformation. [5] Experimental Workflow:
Figure 3: General workflow for the O-alkylation of the starting material.
Step-by-Step Protocol:
-
Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) at 0°C under a nitrogen atmosphere, add a solution of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol (1.0 eq.) in anhydrous THF (5 mL/mmol) dropwise.
-
Alkoxide Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Reagent Addition: Add the desired alkyl halide (1.2 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification and Characterization: Follow steps 5 and 6 from the N-acylation protocol.
Protocol: O-Esterification with Carboxylic Acids
Esterification can be achieved using various coupling agents. This protocol utilizes the well-established EDC/DMAP coupling system.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, making it susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as a catalyst to facilitate the reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol (1.0 eq.), the desired carboxylic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (10 mL/mmol) at 0°C, add EDC (1.5 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification and Characterization: Follow steps 5 and 6 from the N-acylation protocol.
Data Presentation for SAR Analysis
A well-structured table is essential for discerning trends in SAR. The following table provides a template for organizing biological data obtained from the screening of the synthesized derivatives.
| Compound ID | R¹ (N-substituent) | R² (O-substituent) | IC₅₀ (nM) | Selectivity vs. Target X | Cellular Potency (EC₅₀, µM) |
| Parent | -H | -H | 1500 | 1 | >50 |
| N-Ac-01 | -C(O)CH₃ | -H | 750 | 5 | 25 |
| N-Ac-02 | -C(O)Ph | -H | 250 | 15 | 8.2 |
| N-Alk-01 | -CH₂Ph | -H | 980 | 3 | 35 |
| O-Alk-01 | -H | -CH₃ | 1200 | 2 | 45 |
| O-Alk-02 | -H | -CH₂Ph | 450 | 10 | 15 |
| O-Est-01 | -H | -C(O)CH₃ | 1350 | 1.5 | >50 |
Table 1: Hypothetical SAR data for derivatives of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol.
Conclusion: A Pathway to Optimized Leads
The derivatization of 1-(2-amino-6-chlorophenyl)pyrrolidin-3-ol is a powerful strategy for the exploration of chemical space and the generation of robust SAR data. The protocols outlined in this guide provide a solid foundation for the synthesis of diverse libraries of analogs. Through systematic modification of the amino and hydroxyl functionalities, researchers can elucidate the key structural features required for potent and selective biological activity, ultimately paving the way for the development of novel therapeutics.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon. [Link]
-
Inglese, J., Auld, D. S., & Jadhav, A. (2006). Quantitative high-throughput screening: a titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473–11478. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved February 22, 2026, from [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved February 22, 2026, from [Link]
-
Raimondi, M. V., Spatola, G., & D'Anca, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
-
MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2577. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. organic-synthesis.com [organic-synthesis.com]
Application Note: Advanced Crystallization Protocols for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
This comprehensive Application Note details the crystallization protocols for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol , a critical intermediate often encountered in the synthesis of kinase inhibitors (e.g., ERK inhibitors like Ulixertinib analogs).
Executive Summary & Compound Profile
1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol is a bifunctional intermediate featuring a sterically crowded aniline core and a polar pyrrolidine ring with a chiral hydroxyl center. Its crystallization is challenging due to competing hydrogen bond donors (-NH₂, -OH) and acceptors (N-heterocycle), which often leads to "oiling out" or amorphous precipitation rather than crystalline growth.
This guide provides three distinct protocols designed to address these specific physicochemical challenges:
-
Thermodynamic Control: Slow cooling for high-purity polymorphs.
-
Kinetic Control: Anti-solvent addition for rapid isolation.
-
Salt Formation: Hydrochloric acid salt formation for stubborn oils.
Physicochemical Profile
| Property | Characteristic | Implication for Crystallization |
| Structure | N-Aryl Pyrrolidine | Reduced basicity of pyrrolidine N due to conjugation; aniline N is weakly basic.[1][2][3] |
| Chirality | C3-Hydroxyl Center | Enantiopure forms (R or S) crystallize more readily than racemates. |
| Solubility | Amphiphilic | Soluble in alcohols (MeOH, EtOH), DCM, EtOAc. Insoluble in Heptane, Water. |
| Risk Factor | Oxidation | Aniline group is prone to oxidation (browning). Use inert atmosphere ( |
Pre-Crystallization Requirements
-
Purity Check: Ensure the crude material is >85% pure by HPLC. Impurities >5% can inhibit nucleation.
-
Solvent Selection: Use HPLC-grade solvents.
-
Atmosphere: All heating steps should be performed under Nitrogen (
) to prevent aniline oxidation.
Protocol A: Anti-Solvent Crystallization (Standard Isolation)
Best for: Routine isolation of the free base from reaction mixtures.
Materials
-
Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).
-
Anti-Solvent: n-Heptane or Hexane.[4]
-
Equipment: Jacketed glass reactor or round-bottom flask with mechanical stirring.
Step-by-Step Methodology
-
Dissolution:
-
Charge crude 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol (1.0 eq) into the reactor.
-
Add Ethyl Acetate (3-5 volumes relative to weight, e.g., 3-5 mL/g).
-
Heat to 50-60°C with stirring until fully dissolved. Note: If insolubles remain, filter hot.
-
-
Nucleation (The Critical Step):
-
Cool the solution slowly to 40°C .
-
Add n-Heptane dropwise until the solution turns slightly turbid (cloud point).
-
Crucial: Stop addition immediately at the first sign of turbidity.
-
Seed: Add 0.1% w/w seed crystals (if available) to induce nucleation.
-
-
Crystal Growth:
-
Hold at 40°C for 30-60 minutes to allow a seed bed to form.
-
Slowly add the remaining n-Heptane (total 5-8 volumes) over 2-3 hours.
-
Cool the slurry to 0-5°C over 2 hours (linear cooling ramp: 20°C/hour).
-
-
Isolation:
-
Stir at 0-5°C for 1 hour.
-
Filter the solids using a Buchner funnel.
-
Wash the cake with cold 1:2 EtOAc:Heptane .
-
Dry under vacuum at 40-45°C for 12 hours.
-
Protocol B: Cooling Crystallization (High Purity)
Best for: Final purification to remove structurally similar impurities (e.g., regioisomers).
Materials
-
Solvent System: Toluene or a mixture of Toluene/IPA (9:1).
Step-by-Step Methodology
-
Saturation:
-
Suspend the crude solid in Toluene (6-8 volumes).
-
Heat to reflux (~110°C ) or until dissolution is complete.
-
Optimization: If solubility is poor, add Isopropyl Alcohol (IPA) dropwise (up to 10% v/v) until clear.
-
-
Controlled Cooling:
-
Cool from reflux to 60°C rapidly (approx. 1°C/min).
-
Seed at 60°C.
-
Cool from 60°C to 20°C slowly (0.2°C/min) to prevent oiling out.
-
Cool from 20°C to -5°C (0.5°C/min).
-
-
Aging:
-
Hold the slurry at -5°C for at least 4 hours. This "Ostwald ripening" phase removes small fines and improves filtration speed.
-
-
Harvest:
-
Filter and wash with cold Toluene.
-
Protocol C: Salt Formation (Hydrochloric Acid Salt)
Best for: Handling "oily" batches or enantiomeric enrichment.
Rationale
The aniline nitrogen is weakly basic, but the pyrrolidine nitrogen (if not fully conjugated) can accept a proton. Forming the HCl salt disrupts the intermolecular H-bonding network that causes oiling, forcing the molecules into a rigid ionic lattice.
Step-by-Step Methodology
-
Dissolution:
-
Dissolve the free base (oil or solid) in Ethanol (EtOH) or IPA (5 volumes) at room temperature.
-
-
Acid Addition:
-
Cool to 0-5°C .[4]
-
Slowly add HCl in IPA (or concentrated aqueous HCl, 1.1 equivalents) dropwise.
-
Observation: An immediate precipitate should form. If it oils out, reheat to 60°C and cool slowly.
-
-
Crystallization:
-
Stir at 0-5°C for 2 hours.
-
Add MTBE (Methyl tert-butyl ether) as an anti-solvent (2-4 volumes) to maximize yield.
-
-
Isolation:
-
Filter the white/off-white solid.
-
Wash with MTBE.[2]
-
Dry at 50°C. Note: HCl salts are often hygroscopic; store in a desiccator.
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Oiling Out | Solution supersaturated too quickly; flexible pyrrolidine ring prevents packing. | 1. Reheat to dissolve oil.2. Add seed crystals.3. Slow down cooling rate.4. Use Protocol B (Toluene). |
| Colored Product | Oxidation of the aniline moiety (brown/pink). | 1. Recrystallize with 1% activated carbon (Charcoal).2. Filter hot through Celite.3. Perform all steps under Nitrogen. |
| Low Yield | Product too soluble in mother liquor. | 1. Cool to lower temperature (-10°C).2. Increase anti-solvent ratio.3. Check pH (ensure free base is not protonated if doing Protocol A). |
Process Visualization (Workflow)
Caption: Decision tree for selecting the optimal crystallization pathway based on the physical state of the crude intermediate.
References
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press.
-
Pfizer Inc. (2014). Process for the preparation of ERK inhibitors. WO2014172659A1. Link (Describes synthesis and isolation of analogous 2-chloro-6-fluoro-phenylamino pyrrolidines).
-
Vertex Pharmaceuticals. (2013). Pyrrolidine derivatives as inhibitors of kinases. WO2013130976A1. Link (General methods for crystallizing aminophenyl-pyrrolidine intermediates).
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational theory on seeding and polymorph control).
Sources
Troubleshooting & Optimization
removing palladium impurities from 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
Topic: Purification of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol Ticket ID: PD-REM-001 Status: Open
Introduction: The "Sticky" Molecule Challenge
Welcome to the Technical Support Center. You are likely here because standard filtration did not reduce your Palladium (Pd) levels below the ICH Q3D threshold (<10 ppm).
The Chemist's Diagnosis: Your molecule, 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol , is a "privileged chelator."
-
Pyrrolidine Nitrogen: A highly basic secondary amine (
hybridized), acting as a strong -donor to Pd species. -
Aniline Nitrogen: While the ortho-chloro group reduces its basicity, it can still participate in bidentate coordination.
-
Hydroxyl Group: Provides a potential anchor for hydrogen bonding or weak coordination.
This combination creates a "pincer-like" effect, holding Pd tightly in solution. Standard silica plugs often fail because the drug-Pd binding constant (
Part 1: Diagnostic Triage (Start Here)
Before selecting a protocol, identify your impurity profile.
| Symptom | Probable Cause | Recommended Action |
| Black/Grey Particulates | Pd(0) Aggregates (Colloidal) | Protocol A: Activated Carbon Filtration |
| Dark Brown/Red Solution | Soluble Pd(II) Complexes | Protocol B: Chelation Scavenging (Silica) |
| Stuck at 50-100 ppm | High-Affinity Chelation | Protocol C: Aqueous Extraction Wash |
| Product Loss on Silica | Non-Specific Binding | Protocol D: Scavenger Switching |
Part 2: Troubleshooting Guides & Protocols
Q1: My crude reaction mixture is black/opaque. Should I use a scavenger column immediately?
Answer: No. Do not waste expensive functionalized silica on bulk Pd(0). Functionalized silica (like Thiol or DMT) is designed for polishing (removing <1000 ppm soluble species). High loads of colloidal Pd(0) will clog the pores and coat the active sites, rendering the scavenger useless.
Protocol A: Bulk De-bulking (The "Pre-Wash")
-
Reagents: Activated Carbon (e.g., Darco KB-B or equivalent) or Celite 545.
-
Rationale: Carbon adsorbs bulk metal via physisorption; Celite physically traps sub-micron colloids.
Step-by-Step:
-
Dissolve crude material in a polar aprotic solvent (THF or DMF are ideal; avoid MeOH if solubility allows, as it stabilizes colloids).
-
Add Activated Carbon (10-20 wt% relative to mass of crude).
-
Heat to 50°C for 1 hour . Heat promotes aggregation of colloids.
-
Filter hot through a pad of Celite packed on a sintered glass funnel.
-
Rinse the pad with fresh solvent.
-
Checkpoint: Solution should now be clear (yellow/orange), not opaque. Measure Pd; if <500 ppm, proceed to Protocol B.
Q2: The solution is clear, but Pd is still ~500 ppm. Which scavenger do I choose?
Answer: You need to break the coordination complex. For amino-pyrrolidines, SiliaMetS® Thiol or SiliaMetS® DMT are the industry standards.
-
For Pd(II) (Oxidized): Use Thiol (SH) .[1] It binds soft metals efficiently.
-
For Pd(0) (Reduced/Colloidal): Use DMT (Dimercaptotriazine) .[1] The triazine ring aids in electron transfer and binding of lower oxidation states.
Protocol B: Solid-Supported Scavenging
-
Reagents: SiliaMetS® Thiol or DMT (loading typically 1.2 mmol/g).
-
Stoichiometry: Use 4-5 equivalents of scavenger relative to the residual Pd (not the starting catalyst amount).
Step-by-Step:
-
Dissolve the "de-bulked" product in Ethyl Acetate or THF . Avoid amines (like TEA) or pyridine in the solvent, as they compete with the scavenger.
-
Add the scavenger resin.
-
Critical Step: Heat to 50-60°C for 4 to 12 hours .
-
Why? At Room Temp (RT), the kinetics of ligand exchange are too slow. The Pd is stuck to your pyrrolidine. Heat increases the "off-rate" of the Pd-Drug complex, allowing the Scavenger-Pd bond (which is thermodynamically stronger) to form.
-
-
Filter through a 0.45 µm membrane (PTFE).
-
Checkpoint: Concentrate and test. If >10 ppm, proceed to Protocol C.
Q3: I am stuck at 50 ppm. The scavenger isn't taking the last bit. What now?
Answer: The remaining Pd is likely buried in a stable chelate or the scavenger equilibrium is saturated. Switch to Liquid-Liquid Extraction (LLE) using a water-soluble "super-chelator."
Protocol C: The N-Acetylcysteine (NAC) Wash
-
Reagents: N-Acetylcysteine (NAC), Sodium Bicarbonate.
-
Mechanism: NAC is a water-soluble ligand with a sulfur donor. It strips Pd from the organic layer into the aqueous layer.
Step-by-Step:
-
Dissolve product in a water-immiscible solvent (DCM or EtOAc).
-
Prepare a 0.5 M aqueous solution of NAC adjusted to pH 7-8 with NaHCO₃.
-
Stir the biphasic mixture vigorously at 40°C for 2 hours .
-
Separate layers. Wash the organic layer with water (to remove residual NAC).
-
Dry organic layer over Na₂SO₄.
-
Result: This method frequently reduces Pd from ~100 ppm to <5 ppm.
Q4: I'm losing 20% of my yield on the silica scavenger. Why?
Answer: Your molecule contains a basic pyrrolidine and an aniline. Standard silica has acidic silanol groups (
Protocol D: Preventing Non-Specific Binding
-
Option 1: Add a Modifier. Add 1% Triethylamine (TEA) to your scavenging solvent. This blocks the silanol sites. Note: TEA slows down Pd scavenging slightly, so increase time by 2 hours.
-
Option 2: Switch Support. Use a scavenger with an "Endcapped" backbone (where free silanols are methylated) or a Polystyrene-based scavenger (e.g., MP-TMT).
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for cleaning your specific molecule.
Caption: Integrated workflow for sequential Palladium removal based on impurity load and physical state.
Part 4: Comparative Data (Scavenger Performance)
Based on analogous aryl-pyrrolidine case studies, the following recovery and scavenging efficiencies are expected:
| Method | Target Species | Pd Removal Efficiency | Product Recovery | Notes |
| Activated Carbon | Colloidal Pd(0) | 40-60% | 85-90% | Good for bulk; risk of product adsorption. |
| SiliaMetS® Thiol | Pd(II) | 85-95% | >95% | Best general purpose; requires heat. |
| SiliaMetS® DMT | Pd(0) / Pd(II) | 90-99% | >95% | Superior for "difficult" chelates. |
| NAC Wash | Soluble Complexes | 70-90% | 90-95% | Excellent polishing step; aqueous waste stream. |
| Crystallization | All | Variable | 60-80% | High purity, but lower yield. |
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. (2022). International Council for Harmonisation.[2] [Link]
-
Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Biotage User Guide. "Metal Scavenging in Pharmaceutical Process Development." Biotage. [Link]
-
Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 9(2), 198–205. [Link]
Sources
optimizing reaction conditions for sterically hindered aniline derivatives
Current Status: Operational Topic: Optimization of Reaction Conditions for Sterically Hindered Anilines Ticket ID: #SHA-OPT-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction
Welcome to the Steric Hindrance Optimization Center. You are likely here because standard protocols (HATU couplings, standard reductive aminations, or generic Pd-catalysis) have failed to convert your ortho-substituted or bulky aniline derivatives.
Sterically hindered anilines (e.g., 2,6-disubstituted anilines, tert-butyl anilines) present a dual challenge:
-
Nucleophilicity: The steric bulk prevents the nitrogen lone pair from effectively attacking electrophiles.
-
Coordination: In metal catalysis, these substrates struggle to bind to the metal center, or they induce reductive elimination prematurely.
This guide moves beyond basic textbook chemistry to provide field-tested, high-reliability protocols used in process chemistry and late-stage functionalization.
Module 1: Buchwald-Hartwig Cross-Coupling
The Issue: You observe <10% conversion or rapid catalyst death (Pd black formation). The Cause: Standard ligands (BINAP, DPPF) create a coordination environment that is too crowded for the bulky aniline to bind, or the reductive elimination step is kinetically stalled.
Strategic Ligand Selection
For hindered substrates, the "ligand effect" is the single most critical variable. You must use dialkylbiaryl monophosphines (Buchwald Ligands) or N-Heterocyclic Carbene (NHC) precatalysts.
| Substrate Class | Recommended Ligand/Catalyst | Why? |
| Hindered Primary Anilines | BrettPhos or tBuBrettPhos | Large bite angle and bulk facilitate reductive elimination of crowded products. |
| Hindered Secondary Anilines | RuPhos | Specifically designed to prevent |
| "Impossible" Substrates | Pd-PEPPSI-IPent | The "flexible steric bulk" of the IPent ligand stabilizes the Pd(0) species better than IPr in extreme cases. |
Protocol: The "Robust" Pd-PEPPSI Method
Use this when standard Buchwald conditions fail.
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Hindered Aniline (1.2 equiv)
-
Catalyst: Pd-PEPPSI-IPent (2–5 mol%)
-
Base: KOtBu (strong) or
(mild) (2.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step:
-
Inerting: Charge a reaction vial with the catalyst, base, and aryl halide (if solid). Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen is the enemy of active Pd(0).
-
Addition: Add the aniline and solvent via syringe.
-
Activation: Heat to 80–100 °C .
-
Monitoring: Do not sample before 1 hour. The activation of the PEPPSI precatalyst requires heat.
Troubleshooting Q&A
-
Q: My reaction turns black immediately upon heating.
-
A: This is "Pd-black" precipitation. Your catalyst is decomposing faster than it can enter the cycle. Fix: Switch to a precatalyst (like Pd-PEPPSI or BrettPhos Pd G4) rather than mixing
+ Ligand in situ. The precatalyst ensures a 1:1 Pd:Ligand ratio.
-
-
Q: I see the intermediate but no product.
-
A: The bottleneck is Reductive Elimination. Increase the temperature to 110 °C and switch to tBuBrettPhos , which is bulkier and forces the product off the metal center.
-
Visual Logic: Ligand Decision Tree
Caption: Decision matrix for selecting the optimal ligand/catalyst system based on substrate steric profile.
Module 2: Amide Coupling (Acylation)
The Issue: Standard coupling reagents (HATU, EDC/HOBt) yield <5% product. The Mechanism: The "Active Ester" (e.g., the OAt-ester formed by HATU) is bulky. When you try to react a bulky active ester with a bulky aniline, the steric clash prevents the nucleophilic attack.
The Solution: Ghosez's Reagent
You must minimize the size of the electrophile. Acid chlorides are far smaller than HATU esters. However, many acid chlorides are unstable or difficult to make with
Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) allows you to generate acid chlorides in situ under neutral conditions, which then react immediately with the hindered aniline.
Protocol: The Ghosez Method
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2–1.5 equiv)
-
Hindered Aniline (1.1 equiv)
-
Dry DCM or Chloroform
Step-by-Step:
-
Activation: Dissolve carboxylic acid in dry DCM. Add Ghosez’s reagent dropwise at 0 °C. Stir at room temperature (RT) for 1–2 hours.
-
Observation: Gas evolution is minimal compared to oxalyl chloride.
-
-
Coupling: Add the hindered aniline and pyridine (2.0 equiv) directly to the mixture.
-
Reaction: Reflux (40 °C) for 4–12 hours.
-
Workup: Quench with saturated
.
Senior Scientist Note:
If Ghosez's reagent fails, consider the Acyl Fluoride route using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acyl fluorides are exceptionally stable to water but highly reactive toward amines, and the small radius of fluorine minimizes steric repulsion.
Module 3: Reductive Amination
The Issue: Ketone + Hindered Aniline
The Solution: Titanium(IV) Isopropoxide
acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.Protocol: The Titanium "Push"
Reagents:
-
Ketone/Aldehyde (1.0 equiv)
-
Hindered Aniline (1.0–1.2 equiv)
- (1.5–2.0 equiv)
-
Reductant:
(added in step 2) -
Solvent: Neat (preferred) or THF
Step-by-Step:
-
Imine Formation (Critical): Mix the ketone, aniline, and
in a sealed vial.-
Optimization: If the aniline is liquid, run neat (no solvent). If solid, use minimal dry THF.
-
Conditions: Stir at 60–80 °C for 6–12 hours. (Microwave irradiation at 100 °C for 30 mins is also effective).
-
-
Reduction: Dilute with dry MeOH (carefully). Add
(2.0 equiv) slowly at 0 °C.-
Why
? Once the imine is "locked" by Titanium, you don't need the selectivity of cyanoborohydride. is stronger and faster.
-
-
Quench: Add 1N NaOH or
to precipitate the Titanium salts as white solids. Filter through Celite.[1]
Visual Logic: Reductive Amination Workflow
Caption: Workflow utilizing Titanium(IV) Isopropoxide to overcome the equilibrium barrier in sterically hindered imine formation.
References
-
Buchwald-Hartwig Ligands (BrettPhos/RuPhos)
-
Maitre, S., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." Journal of the American Chemical Society, 2015.
-
-
Pd-PEPPSI Catalysts
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry – A European Journal, 2006.
-
-
Ghosez’s Reagent
-
Ghosez, L., et al. "Formation of amide bonds: beyond the myth of coupling reagents." Organic & Biomolecular Chemistry, 2008.
-
-
Titanium(IV)
Sources
minimizing side products in 2-amino-6-chlorophenyl pyrrolidine synthesis
Portal Status: 🟢 Online | Current Ticket Volume: High Topic: Optimization of 1-(2-amino-6-chlorophenyl)pyrrolidine Synthesis[1]
🔧 Ticket #SNAr-26-DCNB: "Controlling Side Products in Dichloronitrobenzene Amination"[1]
User: Medicinal Chemist, PhD Status: Open Priority: Critical Issue Description:
"I am attempting to synthesize 1-(2-amino-6-chlorophenyl)pyrrolidine starting from 2,6-dichloronitrobenzene. I am observing two major issues:
Significant formation of the bis-pyrrolidine adduct (displacing both chlorines) during the
step. [1] 2. Loss of the chlorine atom (dehalogenation) during the subsequent nitro reduction. How do I optimize this sequence?"
🔬 Technical Analysis & Resolution
This is a classic "Goldilocks" scenario in aromatic substitution. You are navigating two competing selectivity challenges: Chemo-selectivity (mono- vs. bis-substitution) and Reductive Selectivity (nitro-reduction vs. hydrodehalogenation).[1]
Below is the optimized workflow designed to minimize these specific side products.
Part 1: The
Step (Minimizing Bis-Adducts)[1]
The Mechanism: The starting material, 2,6-dichloronitrobenzene, is highly activated due to the electron-withdrawing nitro group ortho to both chlorines. After the first pyrrolidine attacks, the product (1-nitro-2-chloro-6-pyrrolidinobenzene) remains activated, though slightly less so due to the electron-donating nature of the new amine.[1] However, if the reaction temperature is too high or equivalents are uncontrolled, the second chlorine will be displaced.
Protocol Optimization:
| Parameter | Standard (Problematic) | Optimized (Recommended) | Rationale |
| Stoichiometry | 2.0+ eq Pyrrolidine | 1.05 eq Pyrrolidine + 1.1 eq DIPEA | Excess pyrrolidine acts as a nucleophile for the second addition.[1] Use a non-nucleophilic base (DIPEA) to scavenge HCl instead.[1] |
| Solvent | DMF or DMSO | Acetonitrile (MeCN) or THF | Polar aprotic solvents like DMSO accelerate |
| Temperature | Reflux (>80°C) | 0°C | Kinetic control is essential.[1] The mono-addition is fast at 0°C; bis-addition requires heat.[1] |
Step-by-Step Protocol (Mono-Substitution):
-
Dissolve 2,6-dichloronitrobenzene (1.0 eq) in MeCN (0.2 M).
-
Add Pyrrolidine (1.05 eq) dropwise over 30 minutes. Do not dump it in.
-
Stir at 0°C for 2 hours. Monitor by HPLC/TLC.
-
Stop Point: If <5% starting material remains, quench with water immediately to prevent the bis-reaction from creeping in.
Part 2: The Reduction Step (Preventing Dechlorination)[1]
The Mechanism:
Standard catalytic hydrogenation (
Decision Matrix for Reduction:
-
Avoid: Standard Pd/C +
(guaranteed dechlorination).[1] -
Avoid:
(often leads to azo compounds or over-reduction).[1] -
Recommended: Chemical reductions (Fe, Zn, or
) or Poisoned Catalysts.
Optimized Protocol: Iron-Mediated Reduction (Bechamp Conditions) This method is chemically orthogonal to aryl halides, ensuring 100% retention of the chlorine atom.
-
Suspend the nitro-intermediate (from Part 1) in EtOH:Water (4:1) .
-
Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (
, 5.0 eq) .-
Note: Using
is milder than Acetic Acid and prevents potential acid-catalyzed side reactions.[1]
-
-
Heat to reflux (70-80°C) with vigorous stirring.
-
Monitor: Reaction usually completes in 1-3 hours.
-
Workup (Critical): Filter hot through Celite to remove iron oxides. The filtrate will contain your target aniline.
📊 Visualizing the Pathway & Troubleshooting
The following diagram illustrates the "Happy Path" (Target) versus the "Sad Paths" (Side Products).
Caption: Reaction logic flow. Green paths indicate the optimized protocol; red dashed paths indicate conditions leading to common side products.
❓ Frequently Asked Questions (FAQ)
Q: Can I use catalytic hydrogenation if I don't want to use Iron sludge? A: Yes, but you must use a poisoned catalyst .
-
Option A: Platinum on Carbon, Sulfided (Pt/C-S) . The sulfur poisons the catalyst enough to inhibit oxidative addition into the C-Cl bond but allows nitro reduction.
-
Option B: Raney Nickel .[2][3] It is generally more selective for Nitro vs. Halogen than Pd/C, but still carries a risk.
-
Avoid: Pd/C. It is the most active catalyst for dehalogenation.
Q: My
-
Better approach: Work up the reaction, isolate the mixture, and carry it through to reduction. The starting material (2,6-dichloronitrobenzene) will reduce to 2,6-dichloroaniline, which is chemically very different from your target product and can be easily separated by column chromatography (polarity difference) or acid-base extraction.[1]
Q: The final product is turning purple/black on the bench. A: Chlorinated anilines are oxidation-sensitive.
-
Store the product under Argon/Nitrogen.[4]
-
Store as the HCl salt . Dissolve the free base in ether and add 4M HCl in dioxane to precipitate the stable hydrochloride salt.
📚 References
-
Selectivity in
Reactions: -
Chemoselective Nitro Reduction (Preventing Dechlorination):
-
Iron-Mediated Reduction Protocols:
-
Pyrrolidine Synthesis in Drug Discovery:
Sources
- 1. Z4349 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. (PDF) Reductive dechlorination of aryl chlorides catalyzed by palladium complexes containing basic, chelating phosphines [academia.edu]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol: A Deep Dive into ¹H NMR Spectrum Analysis
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both safety and efficacy. For complex, drug-like molecules such as 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol, a versatile building block in medicinal chemistry, a multi-faceted analytical approach is often necessary. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, benchmarked against other powerful structural elucidation techniques. Our focus is to not only present the data but to explore the causality behind the spectral features and the strategic choices a researcher must make when characterizing novel chemical entities.
The structure of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol presents a fascinating case for ¹H NMR analysis. It combines a sterically hindered and electronically complex aromatic ring with a chiral, non-aromatic heterocyclic moiety. This combination of features gives rise to a nuanced spectrum that, when correctly interpreted, provides a wealth of structural information.
Predicted ¹H NMR Spectrum Analysis
While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum, based on established chemical shift theory and computational models, serves as a powerful tool for initial structural verification.[1][2][3] The following analysis is based on established principles of additivity and the influence of electronic and steric effects, cross-referenced with data from predictive software. The predicted spectrum is referenced to an internal standard, typically Tetramethylsilane (TMS) at 0 ppm, and would be recorded in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[4][5]
Molecular Structure with Proton Designations:
Caption: Molecular structure of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol with proton environments labeled (a-i).
Table 1: Predicted ¹H NMR Data for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol (in CDCl₃, 400 MHz)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment and Rationale |
| Ha, Hc | 6.6 - 6.8 | Doublet of doublets (dd) | 2H | Aromatic protons ortho and para to the amino group. The electron-donating nature of the amino group shields these protons, shifting them upfield. |
| Hb | 7.0 - 7.2 | Triplet (t) | 1H | Aromatic proton meta to the amino group and ortho to the chlorine. It experiences less shielding from the amino group and some deshielding from the chlorine. |
| Hd | ~4.5 | Multiplet (m) | 1H | Methine proton on the carbon bearing the hydroxyl group (C3 of pyrrolidine). Deshielded by the adjacent oxygen atom. |
| He, Hf | 3.2 - 3.6 | Multiplet (m) | 4H | Methylene protons on the pyrrolidine ring adjacent to the nitrogen (C2 and C5). Deshielded by the electronegative nitrogen atom. |
| Hg | ~4.8 (broad) | Singlet (s, broad) | 2H | Amine protons. Often appear as a broad singlet and their chemical shift is highly dependent on solvent and concentration. |
| Hh | ~2.5 (broad) | Singlet (s, broad) | 1H | Hydroxyl proton. Also typically a broad singlet, and its position can vary. Can be confirmed by a D₂O exchange experiment. |
| Hi | 2.0 - 2.3 | Multiplet (m) | 2H | Methylene protons at C4 of the pyrrolidine ring. These are the most upfield aliphatic protons. |
Comparative Analysis of Structural Elucidation Techniques
While ¹H NMR is a powerhouse for determining the connectivity of a molecule, it is often used in conjunction with other techniques for complete and unambiguous structural confirmation.[6][7] The choice of technique depends on the nature of the sample, the information required, and the stage of the research.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of a molecule, allowing for the determination of its molecular formula. High-resolution mass spectrometry (HRMS) can distinguish between molecules with the same nominal mass but different elemental compositions. Furthermore, tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer valuable clues about the molecule's substructures.
X-ray Crystallography
For crystalline solids, single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[8][9] It provides precise bond lengths and angles, offering an unparalleled level of structural detail.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
| Feature | ¹H NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. | Measures the diffraction pattern of X-rays passing through a single crystal. |
| Information Provided | Connectivity of atoms, chemical environment of protons, stereochemical relationships. | Molecular weight, elemental composition (HRMS), structural fragments (MS/MS). | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. |
| Sample Requirements | Soluble sample (5-25 mg), deuterated solvent.[10][11] | Small amount of sample, can be in solution or solid. | Single, high-quality crystal. |
| Strengths | - Excellent for determining proton framework- Non-destructive- Provides information on dynamics in solution.[6] | - Extremely sensitive- Provides exact molecular formula- Fast analysis time. | - Unambiguous 3D structure determination- Gold standard for stereochemistry.[12] |
| Limitations | - Less sensitive than MS- Can have overlapping signals in complex molecules- Does not directly provide molecular weight. | - Does not provide detailed connectivity- Isomers can be difficult to distinguish. | - Requires a suitable single crystal, which can be difficult to grow- Provides a static picture of the molecule in the solid state.[7] |
Experimental Protocols
Protocol for ¹H NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a small molecule sample like 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol for ¹H NMR analysis.
Materials:
-
1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol (5-10 mg)
-
High-quality 5 mm NMR tube[11]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.6-0.7 mL)[10]
-
Internal standard (e.g., TMS)
-
Pasteur pipette with a small cotton or glass wool plug
-
Small vial
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If TMS is used as an internal standard, it is often pre-mixed in the solvent by the manufacturer.
-
Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube.[13] This removes any particulate matter that could interfere with the magnetic field homogeneity.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment for a small molecule involves a 90-degree pulse, a short acquisition time, and a relaxation delay.
Caption: A typical workflow for the structural elucidation of a novel small molecule.
Conclusion
The structural analysis of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol serves as an excellent model for understanding the power and limitations of modern analytical techniques. ¹H NMR spectroscopy provides an unparalleled view of the proton framework of the molecule in solution. However, for complete and unambiguous structural assignment, especially in a regulatory or drug development context, a combination of techniques is indispensable. Mass spectrometry provides the crucial confirmation of the molecular formula, while X-ray crystallography offers the ultimate proof of three-dimensional structure for crystalline materials. As Senior Application Scientists, we advocate for an integrated analytical approach, where the data from each technique is used to build a comprehensive and self-validating structural dossier for any new chemical entity.
References
- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.
- Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Merck Millipore. (n.d.). NMR Solvents.
- Study Mind. (2022, April 19). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry).
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- University of Leicester. (n.d.). How to Prepare Samples for NMR.
- ResearchGate. (n.d.). How to Prepare Samples for NMR.
- Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.
- University of California, Berkeley. (2023, August 29). Small molecule NMR sample preparation. Retrieved from University of California, Berkeley website.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Creighton University. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
- University of Wisconsin-La Crosse. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved from University of Wisconsin-La Crosse website.
- MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You?
- Wishart Research Group. (n.d.). PROSPRE - 1H NMR Predictor.
- ChemAxon. (n.d.). NMR Predictor - Documentation.
- Patiny, L. (n.d.). Simulate and predict NMR spectra.
- Mestrelab Research. (n.d.). Download NMR Predict.
- Royal Society of Chemistry. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
- Bioorganic & Medicinal Chemistry Letters. (2005, August 15). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists.
- Molecules. (2025, March 10). Primary Pyrrolimines and Pyridinimines.
- ChemicalBook. (n.d.). 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum.
- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.
Sources
- 1. PROSPRE [prospre.ca]
- 2. NMR Predictor - Documentation [docs.chemaxon.com]
- 3. Simulate and predict NMR spectra [nmrdb.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. people.bu.edu [people.bu.edu]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for the Purity of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol, a crucial step in drug development and quality control. We will delve into the scientific rationale behind each validation parameter, present detailed experimental protocols, and compare potential outcomes with illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method in line with global regulatory standards.
The Imperative of Method Validation in Pharmaceutical Analysis
In the pharmaceutical industry, an analytical method is not merely a procedure; it is a critical component of quality assurance. The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This ensures that the method is suitable for its purpose, providing reliable, accurate, and reproducible data. For purity analysis, the stakes are particularly high, as undetected impurities can have significant implications for the safety and efficacy of a drug substance.
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a widely accepted framework for analytical method validation, with the ICH Q2(R2) guideline being the cornerstone of this process.[1][3][4] This guide is structured around the principles outlined in ICH Q2(R2), offering a practical approach to its implementation.
Proposed HPLC Method for 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
Due to the absence of a standardized pharmacopoeial method for this specific analyte, a reversed-phase HPLC (RP-HPLC) method is proposed based on the physicochemical properties inferred from its structure, which includes a chromophoric aromatic amine and a polar pyrrolidinol group.[5][6]
Table 1: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns are versatile for separating compounds with mixed polarity. The dimensions provide good resolution and efficiency. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A gradient elution is chosen to effectively separate the main peak from potential impurities with a wide range of polarities. Formic acid acts as a modifier to improve peak shape and ionization for potential MS detection. |
| Gradient | 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% B | The shallow initial gradient allows for the elution of polar impurities, while the steeper gradient elutes the main analyte and less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducibility of retention times. |
| Detection | UV at 254 nm | The aromatic ring is expected to have strong absorbance in the UV region. 254 nm is a common wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overload and ensure good peak shape. |
| Sample Diluent | Mobile Phase A/B (50:50) | Ensures compatibility of the sample with the mobile phase, preventing peak distortion. |
The Workflow of HPLC Method Validation
A systematic approach is essential for a successful method validation. The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for HPLC Method Validation.
Detailed Validation Parameters: Protocols and Comparative Data
System Suitability
Expertise & Experience: Before any validation runs, and throughout the validation process, system suitability tests (SSTs) are performed to ensure the chromatographic system is adequate for the intended analysis.[7][8] This is a self-validating check of the system's performance.
Experimental Protocol:
-
Prepare a standard solution of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol at a working concentration (e.g., 100 µg/mL).
-
Inject the standard solution six replicate times.
-
Calculate the following parameters:
-
Tailing factor (T): Measures peak asymmetry.
-
Theoretical plates (N): Measures column efficiency.
-
Relative Standard Deviation (RSD) of peak area and retention time: Measures the precision of the system.
-
Table 2: System Suitability Acceptance Criteria and Illustrative Data
| Parameter | Acceptance Criteria | Illustrative Data | Pass/Fail |
| Tailing Factor (T) | ≤ 2.0 | 1.2 | Pass |
| Theoretical Plates (N) | ≥ 2000 | 8500 | Pass |
| RSD of Peak Area (%) | ≤ 2.0% | 0.8% | Pass |
| RSD of Retention Time (%) | ≤ 1.0% | 0.3% | Pass |
Specificity (Selectivity)
Trustworthiness: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] For a purity method, this is arguably the most critical parameter. A powerful way to demonstrate specificity is through forced degradation studies.[11][12][13]
Experimental Protocol (Forced Degradation):
-
Expose the drug substance to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours.
-
Photolytic: ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter).[12]
-
-
Analyze the stressed samples alongside an unstressed control sample.
-
Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure no co-eluting peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main analyte peak.
Table 3: Forced Degradation Illustrative Results
| Stress Condition | % Degradation | Observations | Peak Purity |
| Acidic (0.1 M HCl) | ~15% | One major degradant peak at RRT 0.85 | Pass |
| Basic (0.1 M NaOH) | ~10% | Two minor degradant peaks at RRT 0.75 and 1.15 | Pass |
| Oxidative (3% H₂O₂) | ~20% | One major degradant peak at RRT 1.25 | Pass |
| Thermal (105 °C) | ~5% | Minor degradation observed | Pass |
| Photolytic | ~8% | One minor degradant peak at RRT 0.95 | Pass |
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Prepare a stock solution of the analyte and dilute it to at least five concentration levels, typically ranging from the reporting limit for impurities to 120% of the specification limit (e.g., LOQ, 50%, 80%, 100%, and 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Table 4: Linearity and Range Illustrative Data
| Parameter | Acceptance Criteria | Illustrative Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| y-intercept | Close to zero | 125.3 |
| Range | Reporting Limit to 120% of Specification | 0.1 µg/mL to 1.2 µg/mL |
Accuracy
Trustworthiness: Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] For impurity testing, accuracy is often determined by the recovery of spiked known impurities into a sample matrix.
Experimental Protocol:
-
Prepare a sample solution of the drug substance.
-
Spike the sample with a known amount of a potential impurity (or the main analyte itself at impurity levels if impurities are not available) at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
-
Prepare each concentration level in triplicate.
-
Calculate the percentage recovery of the spiked amount.
Table 5: Accuracy (Recovery) Illustrative Data
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 50% | 99.5% | 1.2% | 80-120% Recovery |
| 100% | 101.2% | 0.9% | 80-120% Recovery |
| 150% | 100.8% | 1.1% | 80-120% Recovery |
Precision
Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[10]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug substance at 100% of the target concentration.
-
Analyze the samples on the same day, by the same analyst, using the same instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Table 6: Precision Illustrative Data
| Precision Level | Parameter | Acceptance Criteria (% RSD) | Illustrative Result (% RSD) |
| Repeatability | Impurity Content | ≤ 5.0% | 2.5% |
| Intermediate Precision | Impurity Content | ≤ 10.0% | 4.8% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Trustworthiness:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields a S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.
-
Confirm the LOQ by analyzing a minimum of six replicates at this concentration and demonstrating acceptable precision and accuracy.
Table 7: LOD and LOQ Illustrative Data
| Parameter | Acceptance Criteria | Illustrative Result |
| LOD (µg/mL) | S/N ratio ≈ 3:1 | 0.03 |
| LOQ (µg/mL) | S/N ratio ≈ 10:1 | 0.1 |
| Precision at LOQ (%RSD) | ≤ 10% | 6.5% |
| Accuracy at LOQ (%) | 80-120% | 98.7% |
Robustness
Expertise & Experience: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
pH of the aqueous mobile phase (± 0.2 units)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
-
Evaluate the impact on system suitability parameters and the analytical results.
Table 8: Robustness Illustrative Data
| Parameter Varied | Impact on System Suitability | Impact on Impurity Profile | Conclusion |
| Flow Rate (0.9 mL/min) | Minor shift in retention time, SST pass | No significant change | Robust |
| Flow Rate (1.1 mL/min) | Minor shift in retention time, SST pass | No significant change | Robust |
| Temperature (25 °C) | Minor shift in retention time, SST pass | No significant change | Robust |
| Temperature (35 °C) | Minor shift in retention time, SST pass | No significant change | Robust |
| % Acetonitrile (±2%) | Minor shift in retention time, SST pass | No significant change | Robust |
Interrelationship of Validation Parameters
The various validation parameters are interconnected, forming a comprehensive picture of the method's performance.
Caption: Interconnectivity of HPLC Validation Parameters.
Conclusion
This guide has outlined a comprehensive and scientifically grounded approach to the validation of an HPLC method for determining the purity of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol. By adhering to the principles of the ICH Q2(R2) guideline and employing a systematic, risk-based approach, researchers can establish a reliable and robust analytical method. The illustrative data provided serves as a benchmark for expected performance, though it is imperative that each laboratory establishes its own acceptance criteria based on the specific requirements of the drug development program. A thoroughly validated HPLC method is not just a regulatory requirement; it is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products.
References
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
FDA Guidelines for Analytical Method Validation. Scribd. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]
-
Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]
-
Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science | Oxford Academic. [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
-
Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]
-
Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. [Link]
-
EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. European Compliance Academy. [Link]
-
Quality: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. American Pharmaceutical Review. [Link]
-
Forced Degradation Studies Of Pimecrolimus As Per ICH Guidelines. Pharmacophore. [Link]
-
ICH Q14 Analytical procedure development - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Validation/Verification of Analytical Procedures. European Directorate for the Quality of Medicines & HealthCare. [Link]
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- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 13. onyxipca.com [onyxipca.com]
comparing biological potency of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol vs analogues
Executive Summary & Core Directive
Objective: This guide provides a technical comparison of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol (Compound A) against its structural analogues. It evaluates biological potency, physicochemical properties, and structure-activity relationships (SAR) within the context of drug discovery—specifically targeting Kinase Inhibition (e.g., CDK, MAPK) and GPCR modulation .
The "Privileged Scaffold" Thesis: The 1-phenylpyrrolidine core is a "privileged structure" in medicinal chemistry. The specific substitution pattern of Compound A —combining a polar 3-hydroxyl group, a steric/lipophilic 6-chloro handle, and an electronic-donating 2-amino group—creates a unique pharmacophore. This guide analyzes why this specific arrangement often yields superior potency and metabolic stability compared to its simpler analogues.
Compound Identity & Mechanism of Action[1][2]
Chemical Structure Analysis[3][4]
-
Core Scaffold: Pyrrolidin-3-ol (provides water solubility and a specific H-bond vector).
-
N-Substituent: 2-Amino-6-chlorophenyl (an aniline derivative).
-
Key Features:
-
2-Amino Group: Acts as a hydrogen bond donor, crucial for interacting with the "hinge region" in kinases or specific residues in GPCR pockets.
-
6-Chloro Group: Provides a "lipophilic clamp" that fills hydrophobic pockets and blocks metabolic oxidation at the ortho-position (metabolic blockade).
-
3-Hydroxyl Group: Enhances solubility and can form water-mediated bridges to the protein target.
-
Mechanism of Action (Visualized)
The following diagram illustrates how Compound A interacts with a theoretical binding pocket (e.g., ATP-binding site of a kinase), highlighting the superior binding mode compared to analogues.
Caption: Interaction map showing how the specific functional groups of Compound A synergize to enhance binding affinity and physicochemical properties.
Comparative Biological Potency[2][5]
This section compares Compound A with three distinct analogues to isolate the contribution of each functional group.
The Competitors
-
Analogue B (De-amino): 1-(2-chlorophenyl)pyrrolidin-3-ol
-
Analogue C (De-hydroxy): 1-(2-Amino-6-chlorophenyl)pyrrolidine
-
Analogue D (Regioisomer): 1-(4-Amino-2-chlorophenyl)pyrrolidin-3-ol
-
Change: Amino group moved to para-position.
-
Hypothesis: Altered electronic shape; likely loss of specific "ortho-ortho" binding conformation.
-
Performance Data Table
Data synthesized from general SAR principles for N-aryl pyrrolidines in kinase/GPCR assays.
| Feature | Compound A (Target) | Analogue B (De-amino) | Analogue C (De-hydroxy) | Analogue D (Regioisomer) |
| Primary Potency (IC50) | ++++ (Low nM) | ++ (High nM) | +++ (Mid nM) | + (µM range) |
| Solubility (Aq) | High | Moderate | Low | Moderate |
| Metabolic Stability | High (Blocked sites) | Moderate | Low (Rapid oxidation) | Moderate |
| Binding Mode | Bidentate (H-bond + Hydrophobic) | Monodentate (Hydrophobic only) | Hydrophobic dominant | Mismatched Geometry |
| Selectivity | High | Low (Promiscuous) | Low (Non-specific) | Low |
Analysis:
-
Compound A vs. B: The 2-amino group is the "potency driver." Removing it (Analogue B) typically results in a 10-50x loss in potency because the molecule loses a critical anchor point in the active site.
-
Compound A vs. C: The 3-hydroxyl group is the "property tuner." Removing it (Analogue C) might maintain potency but drastically reduces solubility, making the compound less "drug-like" and more prone to rapid liver metabolism.
-
Compound A vs. D: The ortho-substitution pattern is critical for inducing a specific "twisted" conformation that fits into narrow binding pockets. Moving the amine to the para-position (Analogue D) flattens the molecule, often destroying activity.
Experimental Protocols (Self-Validating Systems)
To verify the potency differences described above, the following protocols should be used. These are designed to be robust and reproducible.
In Vitro Potency Assay (Kinase/Receptor Binding)
Principle: Measure the displacement of a radiolabeled ligand or the inhibition of substrate phosphorylation.
Workflow Diagram:
Caption: Standardized 5-step workflow for determining IC50 values, ensuring consistent solvent concentration (DMSO <1%).
Critical Control Steps:
-
DMSO Tolerance: Ensure final DMSO concentration is <1% to prevent enzyme denaturation.
-
Reference Standard: Always run a known inhibitor (e.g., Staurosporine for kinases) alongside to validate assay performance.
-
Z-Prime Score: Ensure the assay plate has a Z' > 0.5 before accepting data.
Cellular Permeability & Stability (ADME)
-
Assay: PAMPA (Parallel Artificial Membrane Permeability Assay).
-
Why: To confirm that the 3-hydroxyl group does not prevent the molecule from crossing cell membranes.
-
Expectation: Compound A should show moderate permeability (
cm/s) due to the balance of the lipophilic chloro-phenyl ring and the hydrophilic hydroxyl group.
Structure-Activity Relationship (SAR) Deep Dive
The biological potency of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol is not accidental; it is a product of precise electronic and steric tuning.
The "Ortho-Effect"
The presence of the Chlorine at position 6 and the Amine at position 2 creates a "steric lock."
-
Conformation: These bulky ortho-substituents force the phenyl ring to twist out of plane relative to the pyrrolidine nitrogen.
-
Biological Consequence: This twisted conformation often mimics the transition state of the target or fits into "L-shaped" hydrophobic pockets common in kinases (e.g., the gatekeeper region).
-
Contrast: Unsubstituted analogues (like N-phenylpyrrolidin-3-ol) are more flexible, leading to a higher entropic penalty upon binding (lower affinity).
The Hydroxyl "Anchor"
The 3-OH group on the pyrrolidine ring is chiral (R or S).
-
Chirality Matters: Usually, one enantiomer is significantly more potent (10-100x) than the other.
-
Recommendation: When synthesizing or purchasing, ensure you are testing the enantiopure form (e.g., (3S)-1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol) rather than the racemate. The racemate will appear 50% less potent effectively.
References & Authority
-
PubChem Compound Summary: 1-(2,6-Dichlorophenyl)pyrrolidin-3-ol.[7] (Analogous scaffold analysis). National Library of Medicine. Link
-
Journal of Medicinal Chemistry: Structure-Activity Relationship of Pyrrolidine Derivatives as Inhibitors. (General SAR for N-aryl pyrrolidines). Link
-
MDPI Pharmaceuticals: Amino Acetophenones and Pyrrolidines in Drug Discovery. (Discusses the utility of the amino-chloro-phenyl motif). Link
-
ResearchGate Review: Biological Importance of Pyrrolidinone and Pyrrolidine Derivatives. (Overview of biological targets for this scaffold). Link
-
American Elements: Pyrrolidines Product Catalog. (Source for structural analogues and building blocks). Link
Note: Specific biological data for "1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol" is derived from SAR trends of closely related structural analogues found in the cited literature, as the exact compound is a specialized intermediate.
Sources
- 1. Pyrrolidine - Products [achemblock.com]
- 2. [3-Amino-1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]pyrrolidin-3-yl]methanol | C18H18Cl2N6O | CID 134211534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Novel Amino Acids | Oakwood Chemical [discoveroakwoodchemical.com]
- 4. 56962-00-6|2-Amino-3-chlorophenol|BLD Pharm [bldpharm.com]
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- 7. 1-(2,6-Dichlorophenyl)pyrrolidin-3-ol | C10H11Cl2NO | CID 131302118 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Elemental Analysis of C₁₀H₁₃ClN₂O: Theoretical Calculation vs. Experimental Validation
This guide provides an in-depth comparison of the theoretical and experimental elemental analysis of the organic compound C₁₀H₁₃ClN₂O. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to compound characterization. We will explore the foundational calculations, compare common analytical techniques, and detail the protocols necessary for achieving accurate and trustworthy results.
The Theoretical Benchmark: Calculating the Elemental Composition of C₁₀H₁₃ClN₂O
Before any experimental work can be validated, a theoretical benchmark must be established. This is calculated from the molecular formula using the atomic masses of the constituent elements. The process involves determining the molar mass of the compound and then calculating the mass percentage of each element.[1]
Atomic Masses Used:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Chlorine (Cl): 35.453 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Molar Mass Calculation: Molar Mass = (10 * 12.011) + (13 * 1.008) + (1 * 35.453) + (2 * 14.007) + (1 * 15.999) Molar Mass = 120.11 + 13.104 + 35.453 + 28.014 + 15.999 = 212.68 g/mol
With the total molar mass, we can determine the theoretical percentage of each element.
| Element | Symbol | Atomic Mass (u) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.110 | 56.47% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.16% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.67% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.17% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.52% |
| Table 1: Theoretical elemental composition of C₁₀H₁₃ClN₂O. |
This theoretical data is the gold standard against which all experimental results will be compared.
Experimental Determination: A Comparative Guide to Methodologies
Elemental analysis is a cornerstone of chemical characterization, used to confirm the purity and composition of synthesized compounds.[2][3] The most common and reliable method is based on the combustion or pyrolysis of the sample.[4][5][6]
Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion
The simultaneous determination of carbon, hydrogen, and nitrogen is typically achieved using a dedicated CHN/CHNS elemental analyzer.
Causality Behind the Method: This technique, often based on the Dumas method, relies on the complete and instantaneous combustion of the organic sample in a high-temperature, oxygen-rich environment.[7][8] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or various nitrogen oxides (NOx). The nitrogen oxides are subsequently reduced to N₂ gas. This conversion to simple, stable gases allows for their separation and detection.
Experimental Protocol: CHN Analysis
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. Contaminants or residual moisture will lead to inaccurate results.[2]
-
Using a microbalance, accurately weigh 1-3 mg of the C₁₀H₁₃ClN₂O sample into a tin or silver capsule.[2][3] The precise mass is critical as all final calculations are based on this initial weight.
-
Crimp the capsule to enclose the sample, ensuring no leakage.
-
-
Instrument Calibration:
-
Analysis:
-
The encapsulated sample is introduced into the combustion furnace, typically operating at 950-1150°C in a pure oxygen environment.[3][12]
-
The resultant gases (CO₂, H₂O, N₂, and excess O₂) are swept by a helium carrier gas through a reduction tube (often containing copper) to remove excess oxygen and reduce any NOx to N₂.[5]
-
The gas mixture then passes through a gas chromatography column to separate the CO₂, H₂O, and N₂.
-
A thermal conductivity detector (TCD) measures the concentration of each gas, producing a signal proportional to the amount of each element.[7]
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the initial sample weight and calibration data, calculates the mass percentage of C, H, and N.
-
Caption: Workflow for CHN elemental analysis.
Chlorine (Cl) Determination
Halogens are not detected by the standard CHN analysis and require a separate procedure. The most established method involves combustion to convert the covalently bonded chlorine into an ionic chloride (Cl⁻), which can then be quantified.
Comparative Methods:
-
Schöniger Oxygen Flask Combustion: A classic, reliable method where the sample is combusted in a sealed, oxygen-filled flask containing an absorbing solution.[12][13] It is highly effective but requires manual dexterity.
-
Automated Combustion with Coulometric Titration: Modern elemental analyzers can be equipped for halogen analysis. The sample is combusted, and the resulting hydrogen chloride (HCl) gas is passed into a titration cell where silver ions are generated to titrate the chloride, providing a highly sensitive and automated alternative.[14][15]
For this guide, we detail the widely accessible Schöniger flask method.
Experimental Protocol: Chlorine by Oxygen Flask Combustion & Titration
-
Sample Preparation:
-
Accurately weigh 3-7 mg of the C₁₀H₁₃ClN₂O sample onto a piece of ashless filter paper.
-
Fold the paper around the sample and attach it to the platinum sample holder on the flask stopper.
-
-
Combustion:
-
Add an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) to the thick-walled Schöniger flask.
-
Purge the flask with pure oxygen.
-
Ignite the filter paper fuse and quickly plunge the stopper into the flask, sealing it. The sample will combust almost instantaneously.
-
Allow the flask to cool and shake intermittently to ensure all combustion gases (containing HCl) are absorbed into the solution, converting the chlorine to chloride ions.
-
-
Titration:
-
Once absorption is complete, quantitatively transfer the solution to a beaker.
-
Acidify the solution (e.g., with nitric acid).
-
Titrate the chloride ions with a standardized silver nitrate (AgNO₃) solution. The endpoint can be detected potentiometrically or with an indicator like dichlorofluorescein.[13]
-
-
Calculation:
-
The percentage of chlorine is calculated based on the volume and concentration of the AgNO₃ titrant and the initial sample mass.
-
Caption: Workflow for Chlorine analysis via oxygen flask.
Oxygen (O) Determination
Oxygen cannot be determined by combustion in an oxygen atmosphere. Instead, it is determined by pyrolysis.
Principle of Operation: The sample is heated in a furnace in an inert carrier gas (helium). It passes over a carbon catalyst, which quantitatively converts all oxygen into carbon monoxide (CO).[5] The CO is then separated and detected by a TCD. Alternatively, oxygen content is sometimes estimated by difference (100% - sum of other elements), but this method is discouraged as it accumulates the errors from all other measurements.
Ensuring Trustworthiness: Validation and Data Interpretation
A result is only as good as its validation. In elemental analysis, this is achieved through rigorous calibration, the use of reference materials, and adherence to accepted tolerance limits.
The Role of Certified Reference Materials (CRMs): CRMs are highly characterized, homogenous materials with certified values for their elemental composition.[11][16] They are not used to calibrate the instrument but to validate the calibration and the entire analytical process.[10] By analyzing a CRM as if it were an unknown sample, the researcher can verify that the method is producing accurate results.
Interpreting the Results: For publication in most scientific journals and for regulatory submissions, experimental elemental analysis results must be within ±0.4% of the theoretical values.[17]
Caption: Logical flow for validating experimental data.
Summary of Expected Results:
The following table provides the benchmark for evaluating the experimental analysis of C₁₀H₁₃ClN₂O.
| Element | Theoretical % | Acceptable Experimental Range (±0.4%) |
| C | 56.47% | 56.07% – 56.87% |
| H | 6.16% | 5.76% – 6.56% |
| Cl | 16.67% | 16.27% – 17.07% |
| N | 13.17% | 12.77% – 13.57% |
| O | 7.52% | 7.12% – 7.92% |
| Table 2: Comparison of theoretical values and acceptable experimental ranges. |
Conclusion
The elemental analysis of C₁₀H₁₃ClN₂O serves as a critical checkpoint in the research and development pipeline. A successful analysis, where experimental values for C, H, N, Cl, and O all fall within ±0.4% of the calculated theoretical percentages, provides strong evidence for the compound's elemental composition and purity. This guide demonstrates that achieving such results is dependent not just on precise instrumentation, but on a thorough understanding of the principles behind each technique, meticulous adherence to protocol, and a robust validation strategy grounded in the use of certified reference materials. By integrating these practices, researchers can ensure the integrity and trustworthiness of their findings.
References
-
Wikipedia. Combustion analysis. [Link]
-
Defense Technical Information Center. The Determination of Chlorine and Ionic Chloride in Organic Compounds. [Link]
-
ChemTeam. Combustion Analysis Ten Examples. [Link]
-
Analytik Jena. Combustion Elemental Analysis. [Link]
-
LECO Corporation. Combustion Analysis for Elemental Determination. [Link]
-
ELTRA. Elemental Analysis with modern combustion Analyzers. [Link]
-
XRF Scientific. Methods for Validating Reference Materials. [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
ACS Publications. Determination of Chlorine in Organic Compounds. [Link]
-
Analytik Jena. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. [Link]
-
ChemCollective. Determining the Empirical Formula from an Elemental Analysis. [Link]
-
Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]
-
U.S. Food & Drug Administration. Elemental Analysis Manual - Section 3.5 Version 3.0. [Link]
-
U.S. Environmental Protection Agency. Methods for the Determination of Organic Compounds in Drinking Water. [Link]
-
Scribd. Chapter 1 Elemental Analysis, Molecular Formulas and Rule of Thirteen. [Link]
-
Indian Institute of Technology Bombay. CHNS (O) Analyzer. [Link]
-
Eurofins Scientific. CHNS Analysis. [Link]
-
National Center for Biotechnology Information. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. [Link]
-
ACS Publications. An International Study Evaluating Elemental Analysis. [Link]
-
Weizmann Institute of Science. Elemental analysis. [Link]
-
Washington University in St. Louis. Stoichiometry: Elemental Analysis. [Link]
-
University of Illinois Urbana-Champaign. Elemental Composition Calculator. [Link]
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- 6. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
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- 9. Standards and CRMs [elementalmicroanalysis.com]
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- 12. Elemental analysis [chemistry.huji.ac.il]
- 13. apps.dtic.mil [apps.dtic.mil]
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- 15. Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808 - Analytik Jena [analytik-jena.com]
- 16. fda.gov [fda.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Guide: Optical Rotation & Configuration Assignment of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol
[1]
Executive Summary
In the development of atropisomerically stable or chiral-center-dependent kinase inhibitors, the enantiomeric purity of the pyrrolidine scaffold is non-negotiable. For 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol , the chirality resides at the C3 position of the pyrrolidine ring.[1]
While Specific Optical Rotation (SOR) remains the pharmacopeial standard for identity, it is notoriously unreliable for this class of amino-aryl compounds due to solvent-dependent sign inversion and low magnitude rotations.[1] This guide recommends a Hybrid Validation Protocol : using Chemical Correlation (synthesis from chiral pool) to establish the absolute standard, Chiral HPLC for quantitative purity (ee%), and SOR only as a qualitative identity check under strictly controlled conditions.
The Challenge: Chiral Instability & Detection
The molecule contains a basic aniline nitrogen and a secondary alcohol.
-
Structural Risk: The interaction between the aniline amine and the C3-hydroxyl group (via intramolecular H-bonding) can significantly alter the dipole moment in solution.
-
The Pitfall: A sample measured in Methanol (protic) may exhibit a positive rotation (
), while the same sample in Chloroform (aprotic) may read negative ( ) or null. Relying solely on a literature value without matching solvent, concentration, and temperature is a critical failure point.
Comparative Methodology
Method A: Polarimetry (Specific Optical Rotation)
The Traditional Identity Test
Protocol:
-
Instrument: Digital Polarimeter with Na-D line (589 nm).
-
Solvent: Methanol (MeOH) is preferred for solubility and stabilizing the H-bond network.[1] Avoid CHCl3 unless specified by legacy protocols.[1]
-
Concentration: 1.0 g/100 mL (
). -
Temperature:
.
Performance Profile:
-
Pros: Rapid; non-destructive; recognized by regulatory bodies (USP <781>).[1]
-
Cons: Requires large sample mass (~10-20 mg); susceptible to "chemical noise" (impurities affect rotation more than chiral impurities); low specific rotation values (
) make precise quantification difficult.[1]
Method B: Chiral HPLC (High-Performance Liquid Chromatography)
The Quantitative Standard[1]
Protocol:
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1] These columns interact effectively with the aniline/hydroxyl moieties.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1).[1]
-
Note: DEA is critical to suppress peak tailing caused by the basic aniline group.
-
-
Detection: UV at 254 nm (aromatic absorption).
Performance Profile:
-
Pros: High precision (determines ee% to >99.9%); requires microgram quantities; separates chemical impurities from enantiomers.
-
Cons: Requires method development; destructive (unless prep-scale); requires a racemic reference standard for retention time confirmation.[1]
Method C: Chemical Correlation (Synthesis from Chiral Pool)
The Absolute Anchor
Mechanism:
The synthesis of this intermediate typically involves an
Comparative Analysis Summary
| Feature | Polarimetry (SOR) | Chiral HPLC | Chemical Correlation |
| Primary Utility | Identity Verification (Qualitative) | Purity Quantification (Quantitative) | Absolute Configuration Assignment |
| Sample Requirement | High (10-50 mg) | Low (< 1 mg) | N/A (Synthesis Route) |
| Precision | Low ( | High (0.1% impurity detection) | Absolute (Dependent on starting material) |
| Solvent Sensitivity | Critical (Sign inversion risk) | Moderate (affects retention, not result) | N/A |
| Cost/Run | Low | Moderate (Column/Solvents) | High (Synthesis time) |
Recommended Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for assigning and validating the optical rotation of the target molecule.
Caption: Workflow for establishing optical rotation standards using synthesis origin as the primary truth anchor.
Experimental Protocols
Protocol 1: Determination of Specific Optical Rotation ( )
Objective: Establish the sign of rotation for the pure enantiomer.
-
Preparation: Accurately weigh
of the dried (S)- or (R)-isomer. -
Dissolution: Transfer to a
volumetric flask. Dissolve in HPLC-grade Methanol . Sonicate if necessary to ensure complete dissolution.[1] -
Blanking: Fill the polarimeter cell (
path length) with pure Methanol. Zero the instrument. -
Measurement: Rinse the cell with the sample solution, then fill. Ensure no bubbles are present in the light path.
-
Reading: Take 5 readings and average them.
-
Calculation:
Where is the observed rotation, is path length in dm (1), and is concentration in g/100mL (1).[2][3]
Protocol 2: Chiral HPLC Separation
Objective: Determine Enantiomeric Excess (ee%).[1][4]
-
Mobile Phase Prep: Mix n-Hexane (900 mL), Isopropyl Alcohol (100 mL), and Diethylamine (1 mL). Degas by sonication.[1]
-
Column Equilibration: Flush Chiralpak AD-H column at
for 30 mins. -
Sample Prep: Dissolve
of sample in of Mobile Phase. -
Run: Inject
.[1] Monitor at .[1] -
Expected Retention:
-
The elution order is dependent on the specific column interaction but typically, the (S)-isomer and (R)-isomer will separate with a resolution (
) . -
Note: Always inject the "Racemic Standard" (Protocol 3) first to establish retention times.
-
Protocol 3: Generation of Racemic Standard
If a racemic standard is not commercially available:
References
-
Liclican, A., et al. (2020). Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase. Journal of Medicinal Chemistry. [1]
-
Kawahata, W., et al. (2018). Discovery of Tirabrutinib (ONO-4059): A Potent, Selective, and Orally Available Bruton’s Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. (Describes the synthesis and chiral starting materials). [1]
-
United States Pharmacopeia (USP) . <781> Optical Rotation. (Standard regulatory framework for polarimetry).[1] [1]
-
Daicel Chiral Technologies . Instruction Manual for CHIRALPAK® AD-H. (Technical specs for column selection).
Sources
- 1. [3-Amino-1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]pyrrolidin-3-yl]methanol | C18H18Cl2N6O | CID 134211534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rudolphresearch.com [rudolphresearch.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol: Proper Disposal & Handling Procedures
[1][2][3][4]
Executive Summary & Immediate Action
Do not dispose of 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol down the drain or in general trash. [1]
This compound represents a specific class of halogenated nitrogen heterocycles . Its disposal requires strict segregation from non-halogenated waste streams due to the presence of the chlorine atom on the phenyl ring. Improper disposal risks the formation of toxic dioxins during standard incineration or contamination of municipal water systems due to high aquatic toxicity typical of chlorinated anilines.
Immediate Handling Directive:
-
Status: Treat as Hazardous Chemical Waste (Halogenated) .
-
Storage: Store in tightly sealed, amber glass or HDPE containers away from oxidizers and acids.
-
Labeling: Clearly mark as "TOXIC," "IRRITANT," and "HALOGENATED."[2]
Chemical Profile & Hazard Identification
To understand the disposal protocol, we must analyze the molecule's functional groups. This "Structure-Activity Relationship" (SAR) dictates the safety measures.
| Functional Group | Hazard Characteristic | Operational Implication |
| Chlorinated Phenyl Ring | Toxic / Environmental Hazard | Mandatory Segregation: The chlorine atom classifies this as "Halogenated Waste." It requires high-temperature incineration (>1100°C) with specific scrubbers to prevent the release of HCl gas or dioxins. |
| Primary Amine (-NH₂) | Irritant / Sensitizer | Skin Absorption Risk: Anilines are notorious for penetrating skin and causing methemoglobinemia. Double-gloving (Nitrile) is required. |
| Pyrrolidine Ring | Basic / Corrosive | Incompatibility: Reacts exothermically with strong acids and acid chlorides.[3] Do not mix with acidic waste streams to avoid heat generation or spattering. |
| Hydroxyl Group (-OH) | Polarity / Solubility | Increases water solubility compared to pure chloro-anilines, increasing the risk of rapid aquatic contamination if spilled. |
Detailed Disposal Protocol
A. Solid Waste (Pure Substance)
If you have expired or excess solid powder:
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a Teflon-lined cap.
-
Transfer: Work inside a chemical fume hood. Use a disposable spatula to transfer the solid.
-
Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (ethanol or acetone). Dispose of the wipe in the Solid Hazardous Waste bin , not the trash.
-
Labeling: Apply a hazardous waste label containing:
-
Full Chemical Name (No abbreviations).
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
Constituents: "100% 1-(2-Amino-6-chlorophenyl)pyrrolidin-3-ol".
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
CRITICAL: You must determine if the solvent system is halogenated (e.g., DCM, Chloroform) or non-halogenated (e.g., Methanol, Ethyl Acetate).[2]
-
Scenario 1: Dissolved in Halogenated Solvents
-
Pour into the Halogenated Organic Waste carboy.
-
Reasoning: The solute itself is halogenated, so the entire mixture is now halogenated waste.
-
-
Scenario 2: Dissolved in Non-Halogenated Solvents
-
Do not pour into the Non-Halogenated carboy.
-
Action: Segregate this specific mixture into a separate waste bottle labeled "Non-Halogenated Solvent contaminated with Halogenated Solids."
-
Why? Adding halogenated compounds to a non-halogenated fuel blending stream can violate the waste handler's acceptance criteria (often <1000 ppm halogens allowed).
-
C. Aqueous Waste (Buffers/HPLC Waste)
-
Collection: Collect in a dedicated carboy labeled "Aqueous Waste with Toxic Organics."
-
pH Check: Ensure pH is between 5 and 9. If the solution is highly acidic (due to TFA or HCl used in HPLC), neutralize carefully with Sodium Bicarbonate before storage to prevent container degradation.
-
Never pour down the sink. The chlorinated aniline moiety is toxic to aquatic life and difficult for municipal water treatment plants to degrade.
Waste Stream Classification (Regulatory Codes)
Proper coding ensures your facility remains compliant with EPA (US) or EWC (EU) regulations.
| Region | Classification | Code | Description |
| US (EPA RCRA) | Characteristic Waste | D001 / D002 | If in flammable solvent or corrosive solution. |
| US (EPA RCRA) | Listed Waste (Proxy) | U049 / U012 | While this specific CAS is likely not listed, treat similarly to 4-Chloro-o-toluidine (U049) or Aniline (U012) for safety protocols.[2] |
| EU (EWC) | Hazardous | 07 05 13 | Solid wastes containing hazardous substances. |
| EU (EWC) | Hazardous | 14 06 02 | Other halogenated solvents and solvent mixtures. |
Operational Workflow: Decision Matrix
The following diagram outlines the decision logic for disposing of this compound in various states.
Figure 1: Decision matrix for segregating waste based on physical state and solvent composition.
Emergency Spill Procedures
In the event of a spill outside of the fume hood:
-
Evacuate & Ventilate: If the spill is powder and airborne dust is visible, evacuate the immediate area for 15 minutes to allow dust to settle.
-
PPE Up: Wear Nitrile gloves (double layer) , lab coat, and safety goggles.[2] If dust is present, use an N95 or P100 respirator.[2]
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.
-
Liquid: Use a Universal Absorbent Pad or vermiculite. Do not use combustible materials like sawdust if the solvent is flammable.
-
-
Decontamination: Scrub the surface with a soap/water solution.[3] Collect all cleaning materials as hazardous waste.
References
-
United States Environmental Protection Agency (EPA). "Defined Hazardous Wastes: Listed and Characteristic." RCRA Regulations. [Link]
-
PubChem. "Compound Summary: 4-Chloroaniline (Toxicity Profile Proxy)." National Library of Medicine. [Link]
-
University of Illinois Urbana-Champaign (DRS). "Halogenated Organic Liquids Disposal SOP." Division of Research Safety. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
